E6-272
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c29-26(19-21-11-13-24(14-12-21)23-9-5-2-6-10-23)27-25-15-17-28(18-16-25)20-22-7-3-1-4-8-22/h1-14,25H,15-20H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBAGJEVMCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of the E6-272 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the E6-272 compound, a potent inhibitor of the Human Papillomavirus (HPV) 16 E6 oncoprotein. The information presented herein is intended to support researchers and professionals in the fields of oncology, virology, and drug development in their efforts to understand and potentially advance this promising therapeutic candidate.
Introduction
Human Papillomavirus (HPV) infection, particularly with high-risk types like HPV16, is a primary etiological agent in the development of several cancers, most notably cervical cancer. The viral oncoprotein E6 plays a crucial role in the malignant transformation of infected cells by targeting the tumor suppressor protein p53 for degradation. This disruption of the p53 pathway allows for uncontrolled cell proliferation and the accumulation of genetic mutations, leading to oncogenesis.
The compound this compound has emerged as a significant second-generation analog of a lead compound, demonstrating enhanced efficacy in inhibiting the HPV16-E6 oncoprotein.[1] This guide details the scientific journey of this compound, from its rational design and synthesis to its preclinical evaluation.
Discovery and Rationale
This compound was identified through structural modifications of a lead compound, E6-855.[1] The development of these second-generation analogs was driven by computational and cell proliferation analyses aimed at improving the binding affinity and inhibitory activity against HPV16-E6.[1] Modifications to the piperidinyl group of the parent compound were found to be particularly effective, leading to the identification of this compound as a promising candidate with superior binding properties.[1]
Chemical Structure
The chemical name for this compound is 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide (B32628) . Its 2D chemical structure is depicted below:
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound, a 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide, can be achieved through a multi-step process involving the formation of an acid chloride followed by an amidation reaction. A proposed synthetic pathway is outlined below.
Caption: Proposed synthesis pathway for this compound.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 4-Biphenyl Acetyl Chloride
-
Dissolve 4-biphenyl acetic acid in dry benzene in a round-bottom flask.
-
Add thionyl chloride to the solution.
-
Reflux the reaction mixture for 2-3 hours on a water bath.
-
Concentrate the mixture to obtain 4-biphenyl acetyl chloride as an oily substance. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide (this compound)
-
Dissolve 1-ethyl-4-aminopiperidine in an inert solvent such as dichloromethane.
-
Slowly add the 4-biphenyl acetyl chloride synthesized in Step 1 to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is quenched, and the product is extracted.
-
The crude product is then purified using a suitable technique such as column chromatography to yield the final compound, this compound.
Mechanism of Action and Signaling Pathway
The primary target of this compound is the HPV16 E6 oncoprotein. In high-risk HPV infections, the E6 protein forms a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP). This complex then recognizes and binds to the p53 tumor suppressor protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of p53 is a critical event in HPV-mediated carcinogenesis as it abrogates cell cycle arrest and apoptosis in response to DNA damage.
This compound is designed to inhibit the function of HPV16-E6, thereby preventing the degradation of p53. This leads to the restoration of p53's tumor-suppressive functions, including the induction of apoptosis in cancer cells.
Caption: HPV16 E6 signaling pathway and the inhibitory action of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent biological activity against HPV16-positive cervical cancer cell lines. The available quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| GI₅₀ (Growth Inhibition 50%) | SiHa (HPV16-positive) | 32.56 nM | [1] |
| CaSki (HPV16-positive) | 62.09 nM | [1] | |
| Apoptosis Induction | SiHa | Induces early and late-phase apoptosis | [1] |
| CaSki | Induces early and late-phase apoptosis | [1] | |
| Target Inhibition | SiHa | Reduces HPV16-E6-positive population | [1] |
| CaSki | Reduces HPV16-E6-positive population | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HPV16-positive cervical cancer cell lines (e.g., SiHa, CaSki)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing early and late apoptosis.
Materials:
-
HPV16-positive cervical cancer cell lines (e.g., SiHa, CaSki)
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow
The discovery and preclinical evaluation of this compound followed a logical and systematic workflow, beginning with the identification of a lead compound and progressing through computational design, synthesis, and a series of in vitro biological assays.
References
E6-272 as a Potent and Selective Inhibitor of the HPV-16 E6 Oncoprotein: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-risk human papillomavirus (HPV) infection is the primary etiological agent for cervical and other anogenital cancers. The viral oncoprotein E6, particularly from HPV type 16, plays a crucial role in carcinogenesis by promoting the degradation of the tumor suppressor protein p53. This technical guide provides an in-depth overview of E6-272, a second-generation small molecule inhibitor targeting the HPV-16 E6 oncoprotein. This document details the mechanism of action of E6 inhibitors, summarizes the available preclinical data for this compound, and provides comprehensive protocols for key experimental assays used in its evaluation. The information presented is intended to support further research and development of targeted therapies for HPV-associated malignancies.
Introduction: The Role of HPV-16 E6 in Carcinogenesis
Human Papillomavirus (HPV) is a group of more than 200 related viruses, with high-risk types, such as HPV-16 and HPV-18, being the primary cause of cervical cancer.[1] The oncogenic activity of high-risk HPVs is largely attributed to the functions of two viral oncoproteins, E6 and E7. The E6 oncoprotein is a key driver of malignant transformation due to its ability to form a ternary complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP) and the tumor suppressor protein p53.[2][3] This complex formation leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its critical functions in cell cycle arrest, DNA repair, and apoptosis.[1][4] By neutralizing p53, E6 allows for uncontrolled cell proliferation and the accumulation of genetic mutations, hallmarks of cancer.[1]
Given its central role in maintaining the malignant phenotype of HPV-positive cancer cells, the HPV-16 E6 oncoprotein represents a prime target for therapeutic intervention.[2] The development of small molecule inhibitors that can disrupt the E6-p53 degradation pathway offers a promising strategy for the targeted treatment of HPV-associated cancers.[2]
This compound: A Second-Generation HPV-16 E6 Inhibitor
This compound is a promising second-generation inhibitor of the HPV-16 E6 oncoprotein, identified through structural alterations of a lead compound.[5] It is a 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide (B32628) analog that has demonstrated improved binding affinity and efficacy against HPV-16 E6.[5]
Mechanism of Action
E6 inhibitors, including this compound, function by binding to the E6 oncoprotein and preventing its interaction with cellular targets.[1] The primary mechanism involves disrupting the formation of the E6-E6AP complex, which is essential for the subsequent degradation of p53.[2] By inhibiting this interaction, this compound stabilizes p53, allowing for the restoration of its tumor-suppressive functions, including the induction of apoptosis in cancer cells.[5] Molecular dynamics simulations have confirmed the stable binding of this compound to the HPV-16 E6 oncoprotein, supported by favorable binding energy estimates.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro efficacy of this compound against HPV-16 positive cervical cancer cell lines.
Table 1: Cell Proliferation Inhibition by this compound
| Cell Line | HPV Type | Assay | Endpoint | GI₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| SiHa | HPV-16 | MTT Assay | Growth Inhibition | 32.56 | [5] |
| CaSki | HPV-16 | MTT Assay | Growth Inhibition | 62.09 |[5] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
|---|---|---|---|---|
| SiHa | 15-30 | 27.85 | 8.38 | [5] |
| CaSki | 15-30 | 23.94 | 7.42 |[5] |
Table 3: Reduction of HPV-16 E6 Positive Cell Population by this compound
| Cell Line | Treatment Concentration (nM) | Reduction in E6-Positive Population to (%) | Reference |
|---|---|---|---|
| SiHa | 15-30 | 6.48 | [5] |
| CaSki | 15-30 | 5.69 |[5] |
Note: As of the date of this document, specific quantitative data for this compound from biochemical assays such as AlphaScreen (IC₅₀ for E6-E6AP interaction) and biophysical assays like Surface Plasmon Resonance (Kd for E6 binding), as well as in vivo efficacy data from animal models, are not publicly available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other E6 inhibitors are provided below.
References
- 1. The Human Papillomavirus Type 16 E6 Oncoprotein Can Down-Regulate p53 Activity by Targeting the Transcriptional Coactivator CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the p53 degradation complex from HPV16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of p53 can be targeted by HPV E6 sequences distinct from those required for p53 binding and trans-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Biological Activity of E6-272 on the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the small molecule E6-272, a potent inhibitor of the Human Papillomavirus (HPV) 16 E6 oncoprotein. The primary focus is on its mechanism of action within the p53 signaling pathway, offering valuable insights for researchers in oncology and antiviral drug development.
Introduction: Targeting the HPV E6-p53 Axis
High-risk HPV types, particularly HPV16, are the primary etiological agents of cervical cancer and a significant fraction of other anogenital and oropharyngeal cancers. The oncogenic activity of these viruses is largely driven by the E6 protein, which targets the tumor suppressor protein p53 for degradation.[1] In a healthy cell, p53 acts as a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.
The HPV E6 oncoprotein hijacks the cellular ubiquitin-proteasome system to neutralize p53. E6 forms a trimeric complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP) and p53.[1] This complex formation leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively abrogating its tumor-suppressive functions.[1] This disruption of the p53 pathway is a crucial step in HPV-mediated carcinogenesis.
This compound is a second-generation analog of a lead compound designed to inhibit the HPV16 E6 oncoprotein.[2] By disrupting the E6-p53 interaction, this compound aims to restore p53 levels and function in HPV-positive cancer cells, thereby reactivating the cell's natural defense against malignancy.
Quantitative Data on the Biological Activity of this compound
The anti-proliferative activity of this compound has been evaluated in HPV16-positive cervical cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | HPV Type | Parameter | Value (nM) |
| SiHa | HPV16 | GI₅₀ | 32.56[2] |
| CaSki | HPV16 | GI₅₀ | 62.09[2] |
Note: Further quantitative data regarding the binding affinity (Kd) of this compound to HPV16 E6 and the IC₅₀ for the inhibition of the E6-p53 interaction are not yet publicly available. Computational modeling suggests a stable and favorable binding of this compound to HPV16 E6.[2]
Mechanism of Action: Restoration of the p53 Pathway
This compound exerts its biological activity by directly interfering with the function of the HPV16 E6 oncoprotein. This interference leads to the stabilization and reactivation of the p53 tumor suppressor pathway.
Signaling Pathway
The following diagram illustrates the HPV E6-mediated p53 degradation pathway and the proposed mechanism of action for this compound.
Caption: HPV E6-p53 signaling and this compound intervention.
Cellular Consequences
By inhibiting the degradation of p53, this compound treatment leads to an accumulation of functional p53 protein within the cancer cells. This restored p53 can then transcriptionally activate its downstream target genes, such as p21, which mediates cell cycle arrest, and other pro-apoptotic factors, ultimately leading to programmed cell death (apoptosis) of the cancer cells.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed SiHa or CaSki cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Seed SiHa or CaSki cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for p53 Protein Levels
This technique is used to detect and quantify the levels of p53 protein in cells following treatment with this compound.
Protocol:
-
Cell Lysis: Treat SiHa or CaSki cells with this compound. After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative fold-change in p53 levels.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship of this compound's activity.
Caption: MTT Assay Workflow.
Caption: Apoptosis Assay Workflow.
Caption: Logical Flow of this compound's Anticancer Activity.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of HPV16-positive cancers. Its ability to inhibit the HPV16 E6 oncoprotein and subsequently restore the p53 tumor suppressor pathway provides a targeted approach to selectively eliminate cancer cells. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical investigation of this compound and similar molecules. Future studies should focus on obtaining more detailed quantitative data on its binding affinity and inhibitory concentrations, as well as evaluating its efficacy and safety in in vivo models.
References
Second-Generation HPV Inhibitors: A Technical Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of second-generation therapeutic inhibitors targeting Human Papillomavirus (HPV). Persistent infection with high-risk HPV is a primary cause of several cancers, most notably cervical cancer. While prophylactic vaccines have significantly reduced the incidence of new infections, the need for effective therapies for established HPV infections and associated malignancies remains critical. Second-generation inhibitors represent a diverse portfolio of molecules and biologics aimed at disrupting the lifecycle and oncogenic activity of HPV, offering promising avenues for targeted drug development.
This guide details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for cited assays, and visualizes essential signaling pathways and experimental workflows.
Small Molecule Inhibitors Targeting HPV Oncoproteins
Small molecule inhibitors offer a promising therapeutic strategy by directly targeting the viral oncoproteins essential for the HPV lifecycle and cellular transformation. The primary targets for these inhibitors are the E1, E2, E6, and E7 proteins.
E6 Oncoprotein Inhibitors
The E6 oncoprotein of high-risk HPV types promotes cellular transformation primarily by mediating the ubiquitination and degradation of the tumor suppressor protein p53. This is achieved through the formation of a trimeric complex with the cellular E3 ubiquitin ligase E6AP. Inhibitors targeting the E6-E6AP or E6-p53 interactions aim to restore p53 function, leading to cell cycle arrest and apoptosis in HPV-positive cancer cells.[1][2]
A number of small molecules have been identified through in silico screening and high-throughput assays. These include natural compounds and synthetic molecules that have shown efficacy in preclinical models.
Table 1: Quantitative Data for Selected HPV E6 Inhibitors
| Compound | Target Interaction | Assay Type | Result | HPV Type(s) | Reference |
| Galangin | E6 | Molecular Docking | Binding Affinity: -7.5 kcal/mol | 16 | [3] |
| Baicalein | E6-E6AP | Molecular Docking | Docking Score: -7.9 kcal/mol | 16 | [4] |
| Gossypetin | E6-E6AP | Molecular Docking | Docking Score: -6.8 kcal/mol | 16 | [4] |
| Luteolin | E6-E6AP | In vitro binding assay | Direct E6 binding confirmed | 16 | [5] |
| Compound 9 | E6-E6AP | ELISA | IC50: 1.59 µM | 16 | [6] |
| Various Hits | E6-E6AP | High-Throughput Screen | IC50 values in the low-micromolar to mid-nanomolar range | 16, 18 | [6] |
E7 Oncoprotein Inhibitors
The HPV E7 oncoprotein is a key driver of cellular proliferation. It binds to and promotes the degradation of the retinoblastoma tumor suppressor protein (pRb), leading to the release of E2F transcription factors and uncontrolled entry into the S-phase of the cell cycle.[7] Inhibitors of the E7-pRb interaction are sought to restore cell cycle control.
Table 2: Quantitative Data for Selected HPV E7 Inhibitors
| Compound | Target Interaction | Assay Type | Result | HPV Type(s) | Reference |
| Neoechinulin | E7 | Molecular Docking | Binding Affinity: -7.2 kcal/mol | 16 | [3] |
| Thiadiazolidinedione compounds | E7-pRb | ELISA | IC50 values in the low micromolar range | 16 | [8] |
| Pep-7 | E7-pRb | In vitro pull-down | Disrupted E7-pRb binding | 16 | [9] |
E1 and E2 Protein Inhibitors
The HPV E1 and E2 proteins are essential for viral DNA replication and gene expression. E1 is a helicase that unwinds the viral DNA, while E2 is involved in transcription regulation and recruitment of E1 to the origin of replication.[10] Inhibiting the function of these proteins can block viral replication.
Table 3: Quantitative Data for Selected HPV E1 and E2 Inhibitors
| Compound Class | Target | Mechanism of Action | Result | HPV Type(s) | Reference |
| Biphenylsulfonacetic acid analogues | E1 ATPase activity | Allosteric inhibition | IC50: 4.0 nM (optimized derivative) | 6 | [10] |
| Various small molecules | E1-E2 interaction | Disruption of protein-protein interaction | Inhibition of HPV DNA replication in vitro | 6, 11 |
Therapeutic HPV Vaccines
Therapeutic vaccines represent a second-generation approach that stimulates the host's immune system to recognize and eliminate HPV-infected cells. These vaccines primarily target the E6 and E7 oncoproteins, which are constitutively expressed in cancer cells and are not present in healthy cells, making them ideal tumor-specific antigens.
Table 4: Quantitative Data for Selected Therapeutic HPV Vaccines in Clinical Trials
| Vaccine | Type | Phase | Primary Endpoint | Result | Reference |
| VGX-3100 | DNA vaccine | Phase 3 (REVEAL 1) | Histopathological regression of HSIL and HPV-16/18 clearance at week 36 | 23.7% in treatment group vs. 11.3% in placebo group (p=0.022) | [11][12] |
| VGX-3100 | DNA vaccine | Phase 2b | Histopathological regression and virologic clearance | 40% in treatment group vs. 15% in placebo group (p=0.001) | [13] |
| Various (Meta-analysis) | Multiple types | Phase II/III | Regression of CIN 2/3 | Overall regression proportion: 0.54 (vaccine) vs. 0.27 (placebo) | [13] |
| Various (Meta-analysis) | Multiple types | Phase II/III | hrHPV clearance | Pooled proportion of clearance: 0.42 (vaccine) vs. 0.17 (placebo) | [13] |
Experimental Protocols
HPV Pseudovirus (PsV) Neutralization Assay
This assay is used to quantify the ability of antibodies (from vaccination or therapeutic intervention) or small molecules to inhibit HPV entry into host cells.
Methodology:
-
PsV Production: Co-transfect a suitable cell line (e.g., 293FT) with plasmids encoding HPV L1 and L2 capsid proteins and a reporter plasmid (e.g., expressing GFP or luciferase). Harvest and purify the resulting pseudovirions.
-
Cell Plating: Seed target cells (e.g., 293FT) in a 96-well plate and allow them to adhere.
-
Neutralization Reaction: Serially dilute the test inhibitor (e.g., antibody-containing serum or small molecule) and pre-incubate with a standardized amount of HPV PsV.
-
Infection: Add the PsV-inhibitor mixture to the target cells and incubate for 24-72 hours.
-
Quantification: Measure the reporter gene expression (e.g., fluorescence for GFP, luminescence for luciferase).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or dilution (ID50) by plotting the percentage of inhibition against the inhibitor concentration/dilution.[2][14][15]
E6-Mediated p53 Degradation Assay
This assay assesses the ability of compounds to inhibit the E6-dependent degradation of p53.
Methodology:
-
Cell Culture: Culture HPV-positive cervical cancer cell lines (e.g., HeLa or SiHa) or cells engineered to express HPV E6.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p53 and a loading control (e.g., β-actin).
-
Densitometry: Quantify the band intensities to determine the relative levels of p53 in treated versus untreated cells. An increase in the p53 band intensity indicates inhibition of E6-mediated degradation.[16]
E7-pRb Interaction Assay (ELISA-based)
This assay measures the disruption of the interaction between the HPV E7 oncoprotein and the retinoblastoma protein (pRb).
Methodology:
-
Plate Coating: Coat a 96-well plate with a purified fusion protein of pRb (e.g., GST-pRb).
-
Binding Reaction: Add a purified, tagged E7 protein (e.g., His-E7) to the wells in the presence of varying concentrations of the test inhibitor.
-
Incubation and Washing: Incubate to allow binding and then wash away unbound E7 and inhibitor.
-
Detection: Add an enzyme-conjugated antibody that specifically recognizes the tag on the E7 protein (e.g., anti-His-HRP).
-
Substrate Addition: Add a chromogenic or chemiluminescent substrate and measure the signal.
-
Data Analysis: A decrease in signal indicates that the inhibitor has disrupted the E7-pRb interaction. Calculate the IC50 value from a dose-response curve.[17]
Signaling Pathways and Experimental Workflows
HPV E6-Mediated p53 Degradation Pathway
High-risk HPV E6 oncoprotein promotes the degradation of the p53 tumor suppressor by hijacking the host's ubiquitin-proteasome system. This process is initiated by the formation of a trimeric complex consisting of E6, the cellular E3 ubiquitin ligase E6AP, and p53.[18][19] E6AP then polyubiquitinates p53, targeting it for degradation by the 26S proteasome.[18] This abrogation of p53 function allows the infected cell to evade apoptosis and contributes to genomic instability.
Caption: HPV E6-mediated degradation of p53 and its inhibition.
HPV E7-Mediated pRb Degradation Pathway
The E7 oncoprotein of high-risk HPV types targets the retinoblastoma protein (pRb) for proteasomal degradation.[7] pRb normally binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. By promoting pRb degradation, E7 releases E2F, leading to uncontrolled cell cycle progression.
Caption: HPV E7-mediated degradation of pRb and its inhibition.
Experimental Workflow for Small Molecule Inhibitor Screening
The identification of novel small molecule inhibitors of HPV oncoproteins typically follows a multi-step workflow, beginning with high-throughput screening and progressing through various validation and characterization assays.
References
- 1. Structure of the E6/E6AP/p53 complex required for HPV-mediated degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPV pseudovirus neutralization assay: Antibody Titration [protocols.io]
- 3. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular modeling simulation studies reveal new potential inhibitors against HPV E6 protein | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of the Retinoblastoma Tumor Suppressor by the Human Papillomavirus Type 16 E7 Oncoprotein Is Important for Functional Inactivation and Is Separable from Proteasomal Degradation of E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Small Molecule Antagonists of pRb Inactivation by Viral Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Pep-7 Blocks Interaction Between pRb and HPV16E7 and Stabilizes pRb. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INOVIO reports positive data from HPV immunotherapy trial [clinicaltrialsarena.com]
- 12. INOVIO Announces Positive Results from REVEAL 1, a Phase 3 Pivotal Trial Evaluating VGX-3100, its DNA-based HPV Immunotherapy for the Treatment of High-grade Precancerous Cervical Dysplasia Caused by HPV-16 and/or HPV-18 [prnewswire.com]
- 13. Durability of response to VGX-3100 treatment of HPV16/18 positive cervical HSIL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | Assessment of the ability of HPV vaccines to induce neutralizing antibodies based on pseudovirus-based neutralization assay [frontiersin.org]
- 16. p53 Degradation Activity, Expression, and Subcellular Localization of E6 Proteins from 29 Human Papillomavirus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. Frontiers | Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation [frontiersin.org]
- 19. Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
E6-272: A Novel Inducer of Apoptosis in HPV-Positive Cancer Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-risk human papillomavirus (HPV) infection is a primary etiological factor in the development of several cancers, most notably cervical cancer. The viral oncoprotein E6 is a key driver of oncogenesis, primarily through its interaction with and subsequent degradation of the tumor suppressor protein p53, leading to evasion of apoptosis and uncontrolled cell proliferation. E6-272 is a novel small molecule inhibitor of the HPV16-E6 oncoprotein. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis in HPV-positive cancer cells. It details the underlying molecular mechanisms, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: The Role of HPV E6 in Carcinogenesis
The E6 oncoprotein produced by high-risk HPV types, such as HPV16, is critical for cellular immortalization and transformation. Its primary oncogenic function is the targeted degradation of the p53 tumor suppressor protein. E6 forms a complex with the cellular ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation. The loss of p53 function disrupts critical cellular processes, including cell cycle arrest and apoptosis, allowing for the accumulation of genetic mutations and uncontrolled cell growth.
Beyond p53 degradation, the HPV E6 oncoprotein has been shown to interact with other cellular proteins involved in apoptosis regulation. These include FADD (Fas-Associated Death Domain) and procaspase-8, key components of the extrinsic apoptosis pathway. By binding to these proteins, E6 can inhibit the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade. Furthermore, E6 can also promote the degradation of the pro-apoptotic protein Bak.
This compound: A Targeted Inhibitor of HPV16-E6
This compound is a promising therapeutic agent designed to specifically inhibit the function of the HPV16-E6 oncoprotein. By binding to E6, this compound disrupts its ability to interact with its cellular targets, thereby restoring the normal apoptotic machinery in HPV-positive cancer cells.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the E6-p53 interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, including the pro-apoptotic protein Bax. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the intrinsic apoptotic pathway.
Furthermore, by inhibiting E6, this compound is expected to prevent the E6-mediated interference with the extrinsic apoptosis pathway, allowing for proper signaling through death receptors.
Quantitative Data on the Efficacy of this compound
The following table summarizes the available quantitative data on the anti-proliferative effects of this compound on HPV16-positive cervical cancer cell lines.
| Cell Line | HPV Type | GI50 (nM) | Reference |
| SiHa | HPV16 | 32.56 | [1] |
| CaSki | HPV16 | 62.09 | [1] |
GI50: The concentration of a drug that inhibits cell growth by 50%.
To illustrate the expected downstream effects of E6 inhibition on apoptosis induction, the following table presents quantitative data from a study involving the silencing of the E6 oncogene in CaSki cells. This data serves as a representative example of the molecular changes anticipated upon treatment with an effective E6 inhibitor like this compound.
| Parameter | Control | E6 Silenced | Fold Change | p-value | Reference |
| Apoptosis Rate (%) | 0.31 | 33.48 | 108 | <0.0001 | [2] |
| mRNA Expression | |||||
| p53 | 1.0 | 3.5 | 3.5 | <0.0001 | [2] |
| Bax | 1.0 | 2.8 | 2.8 | <0.001 | [2] |
| Bcl-2 | 1.0 | 0.4 | -2.5 | <0.0001 | [2] |
| Caspase-3 | 1.0 | 4.2 | 4.2 | <0.0001 | [2] |
| Caspase-9 | 1.0 | 2.5 | 2.5 | <0.01 | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in E6-mediated apoptosis evasion and the proposed mechanism of action for this compound.
Caption: HPV E6-mediated apoptosis evasion and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of HPV-positive cancer cells.
Materials:
-
HPV-positive cancer cells (e.g., SiHa, CaSki)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.[2][3]
Materials:
-
HPV-positive cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins after this compound treatment.[4][5]
Materials:
-
HPV-positive cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for studying this compound and the logical relationship of its effects.
Caption: A generalized experimental workflow for characterizing the pro-apoptotic activity of this compound.
Caption: The logical sequence of molecular events initiated by this compound, leading to apoptosis.
Conclusion
This compound represents a promising targeted therapy for HPV-positive cancers. By inhibiting the HPV16-E6 oncoprotein, it effectively restores the p53-mediated apoptotic pathway, leading to the selective killing of cancer cells. The experimental protocols and data presented in this guide provide a framework for further investigation and development of this compound as a potential clinical candidate. Future studies should focus on obtaining more extensive quantitative data on the dose-dependent effects of this compound on various apoptotic markers and its efficacy in in vivo models.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
Preclinical Profile of E6-272: A Novel Inhibitor of HPV E6 for Cervical Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for E6-272, a novel small molecule inhibitor targeting the human papillomavirus (HPV) E6 oncoprotein, a key driver in the pathogenesis of cervical cancer. This document summarizes the quantitative data on its anti-proliferative and pro-apoptotic activities, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Quantitative Data Summary
The preclinical efficacy of this compound and other relevant E6 inhibitors has been evaluated in HPV-positive cervical cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: In Vitro Anti-proliferative Activity of E6 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value (nM) | Reference |
| This compound | SiHa (HPV16+) | MTT | GI50 | 32.56 | [1] |
| This compound | CaSki (HPV16+) | MTT | GI50 | 62.09 | [1] |
GI50 (Growth Inhibition 50) is the concentration of the drug that inhibits cell growth by 50%.
Table 2: Induction of Apoptosis by E6 Inhibition in Cervical Cancer Cells
| Inhibition Strategy | Cell Line | Assay | Time Point | % Apoptotic Cells (Treated vs. Control) | Reference |
| E6 siRNA | CaSki | Annexin V/PI Flow Cytometry | 48h | 33.48% vs. 0.31% | [2] |
Data for this compound on the percentage of apoptotic cells is not currently available. The data presented for E6 siRNA serves as a representative example of the pro-apoptotic effect of E6 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed SiHa or CaSki cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cervical cancer cells in 6-well plates and treat with the E6 inhibitor at its GI50 concentration for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows relevant to the preclinical study of this compound.
HPV E6-Mediated p53 Degradation Pathway
HPV E6 promotes p53 degradation, inhibiting apoptosis.
Mechanism of Action of E6 Inhibitors
E6 inhibitors block E6-E6AP interaction, restoring p53 function.
Experimental Workflow for In Vitro Evaluation of E6 Inhibitors
Workflow for preclinical evaluation of E6 inhibitors.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potential as a targeted therapeutic agent for HPV-positive cervical cancer. Its potent anti-proliferative activity in HPV16-positive cell lines warrants further investigation. Future studies should focus on generating more extensive quantitative data on its pro-apoptotic and p53-reactivating effects. Furthermore, in vivo studies using cervical cancer xenograft models are essential to evaluate the efficacy and safety of this compound in a physiological setting. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the design and execution of these critical next steps in the development of this promising anti-cancer agent.
References
- 1. Human papillomavirus-16 E6-positive cervical cancer attenuated by potent 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide second-generation analogs with improved binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
E6-272: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6-272 is a novel small molecule inhibitor targeting the E6 oncoprotein of high-risk human papillomavirus (HPV), a key driver in the development of cervical cancer. The HPV E6 protein promotes cellular proliferation and inhibits apoptosis, primarily through the degradation of the tumor suppressor protein p53. By inhibiting E6, this compound is expected to restore p53 function, leading to decreased cell viability and induction of apoptosis in HPV-positive cancer cells. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cervical cancer cell lines.
Data Presentation
The inhibitory effect of E6-targeting compounds is quantified by the half-maximal growth inhibition (GI50) value. While the specific GI50 values for this compound are still under extensive investigation, a related second-generation analog, C-71980262, has demonstrated potent activity against HPV-16 positive cervical cancer cell lines.[1] The GI50 values for C-71980262 provide a reference for the expected effective concentrations of this compound.
| Cell Line | HPV Type | GI50 (nM) of C-71980262 |
| SiHa | HPV-16 | 355.70 |
| CaSki | HPV-16 | 505.90 |
Experimental Protocols
Cell Culture of SiHa and CaSki Cells
1.1. Materials and Reagents
-
SiHa (ATCC HTB-35) or CaSki (ATCC CRL-1550) cells
-
Eagle's Minimum Essential Medium (EMEM) for SiHa cells
-
RPMI-1640 Medium for CaSki cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well plates for viability assays
-
6-well plates for apoptosis assays
1.2. Protocol
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
To subculture, aspirate the growth medium and wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks at a density of 2-5 x 10^4 cells/cm².
-
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the GI50 of this compound.
2.1. Materials and Reagents
-
SiHa or CaSki cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2.2. Protocol
-
Cell Seeding:
-
Harvest and count the cells as described in the cell culture protocol.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the GI50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
3.1. Materials and Reagents
-
SiHa or CaSki cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
3.2. Protocol
-
Cell Seeding and Treatment:
-
Seed SiHa or CaSki cells in 6-well plates at a density of 2-3 x 10^5 cells per well.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined GI50 value (e.g., 1x and 2x GI50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium from each well (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualization of Pathways and Workflows
HPV E6 Signaling Pathway
The E6 oncoprotein disrupts normal cellular processes by targeting key regulatory proteins. A primary mechanism is the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. This abrogates cell cycle arrest and apoptosis, leading to uncontrolled cell proliferation.
Caption: Simplified signaling pathway of HPV E6 and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the key steps for assessing the in vitro efficacy of the this compound compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in cell culture.
References
Application Notes and Protocols: Investigating the Role of HPV E6 Oncoprotein in Apoptosis
A Note on Terminology: Initial searches for "E6-272" in the context of apoptosis assays did not yield specific results for a molecule with this designation. The scientific literature extensively details the role of the E6 oncoprotein , particularly from high-risk Human Papillomavirus (HPV) types like HPV16, in the regulation of apoptosis. It is highly probable that "this compound" was a mistyped reference to this well-studied viral protein. These application notes and protocols therefore focus on the methodologies used to study the multifaceted effects of the HPV E6 oncoprotein on apoptotic pathways.
Introduction
The E6 oncoprotein from high-risk HPV strains is a critical factor in cellular transformation and carcinogenesis, largely due to its ability to modulate programmed cell death, or apoptosis.[1] E6 exhibits a complex and context-dependent role, capable of exerting both anti-apoptotic and pro-apoptotic effects.[2] Its primary anti-apoptotic function involves the targeted degradation of the tumor suppressor protein p53.[3] By forming a complex with the E6-associated protein (E6AP), an E3 ubiquitin ligase, E6 targets p53 for proteasomal degradation, thereby preventing p53-mediated apoptosis.[3][4]
However, the influence of E6 on apoptosis extends beyond p53. It can also interact with and modulate other key components of the apoptotic machinery, including the pro-apoptotic protein Bak, and components of the extrinsic death receptor pathway such as FADD and procaspase-8.[4][5][6] Depending on the cellular context and the specific apoptotic stimulus, E6 expression can either protect cells from apoptosis or sensitize them to it.[5] Understanding how to assay the impact of E6 on apoptosis is crucial for researchers in oncology, virology, and drug development.
Signaling Pathways Modulated by HPV E6
The HPV E6 oncoprotein interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The following diagrams illustrate these interactions.
References
- 1. Regulation of cell cycle progression and apoptosis by the papillomavirus E6 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human papillomaviruspositive cancer cells by peptide aptamers targeting the viral E6 oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human papillomavirus oncoproteins and apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Apoptosis by Human Papillomavirus (HPV) Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by the papillomavirus E6 oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the HPV16-E6 interaction with caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of E6-272, an HPV E6 Oncoprotein Inhibitor
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for the HPV16 E6 inhibitor, E6-272, have not been published. The following application notes and protocols are based on preclinical studies of other small molecule inhibitors targeting the HPV E6 oncoprotein and general best practices for in vivo animal models of cervical cancer. These should be considered as a starting point for study design and optimization.
Introduction
Human Papillomavirus (HPV) infection, particularly with high-risk types such as HPV16, is a primary etiological factor in the development of cervical and other cancers. The viral oncoprotein E6 is a key driver of carcinogenesis, primarily through its interaction with the cellular E3 ubiquitin ligase E6AP, leading to the degradation of the tumor suppressor protein p53.[1][2] this compound is a promising second-generation small molecule inhibitor of the HPV16 E6 oncoprotein. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of HPV16-positive cervical cancer cell lines, such as SiHa and CaSki, by inducing apoptosis.[3]
These application notes provide a framework for researchers and drug development professionals to design and execute in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models.
Signaling Pathway of HPV E6 and Target for this compound
The HPV E6 oncoprotein disrupts normal cellular processes by targeting key regulatory proteins for degradation. A primary mechanism is the hijacking of the cellular ubiquitin-proteasome system to degrade p53. This abrogation of p53 function allows cancer cells to evade apoptosis and proliferate uncontrollably. This compound is designed to inhibit the interaction between the E6 oncoprotein and its cellular partners, thereby restoring the tumor-suppressive functions of p53.
References
- 1. What are HPV E6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of Inhibitors to Papillomavirus Type 16 E6 Protein Based on Three-dimensional Structures of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer | PLOS One [journals.plos.org]
Preparing E6-272 Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and virology.
Introduction
E6-272 is a small molecule inhibitor of the human papillomavirus (HPV) E6 oncoprotein, a key driver in the pathogenesis of HPV-associated cancers, including cervical cancer. By targeting the E6 protein, this compound disrupts the E6-mediated degradation of the tumor suppressor protein p53, leading to the reactivation of p53's functions. This includes the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation in HPV-positive cancer cells. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo preclinical research.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for accurate experimental design.
| Parameter | Value | Source |
| Chemical Name | 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide | N/A |
| CAS Number | 945142-65-4 | [1] |
| Molecular Formula | C27H30N2O | N/A |
| Molecular Weight | 402.54 g/mol | N/A |
| GI50 (SiHa cells) | 32.56 nM | [1] |
| GI50 (CaSki cells) | 62.09 nM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for working solutions
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various experiments.
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 402.54 g/mol / 1000 = 4.0254 mg
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh the calculated mass of this compound powder and transfer it to the microcentrifuge tube.
-
-
Dissolving this compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming to 37°C in a water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
Working solutions of this compound should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Solubility in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock into your experimental buffer, add the stock solution to the buffer and mix immediately and thoroughly to prevent precipitation.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Take 1 µL of the 10 mM this compound stock solution.
-
Add it to 999 µL of your desired cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Visualizations
HPV E6 Oncoprotein Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of the HPV E6 oncoprotein and its inhibition by this compound. In HPV-positive cells, the E6 oncoprotein forms a complex with the E3 ubiquitin ligase E6AP, which then targets the tumor suppressor p53 for proteasomal degradation. This inactivation of p53 allows for uncontrolled cell proliferation and evasion of apoptosis. This compound inhibits the E6 protein, preventing the degradation of p53 and restoring its tumor-suppressive functions, ultimately leading to apoptosis of the cancer cell.
Caption: HPV E6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Stock and Working Solutions
This diagram outlines the logical flow of the experimental protocol for preparing this compound solutions for cell-based assays.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
High-risk human papillomavirus (HPV) infection is a primary etiological factor in the development of cervical and other anogenital cancers. The viral oncoprotein E6 plays a crucial role in cellular transformation by targeting the tumor suppressor protein p53 for degradation. E6-272 has emerged as a potent small molecule inhibitor of the HPV16 E6 oncoprotein, offering a targeted therapeutic strategy for HPV-positive cancers. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its investigation in a research setting. By inhibiting the E6-mediated degradation of p53, this compound restores p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in HPV-positive cancer cells.[1][2][3]
Mechanism of Action
The E6 oncoprotein, produced by high-risk HPV types such as HPV16, promotes the degradation of the p53 tumor suppressor protein. E6 achieves this by forming a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP), which then targets p53 for ubiquitination and subsequent proteasomal degradation.[1][3] This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate uncontrollably.[2][4]
This compound functions by directly binding to the HPV16 E6 protein, thereby disrupting its interaction with p53.[1][2] This inhibition prevents the formation of the E6/E6AP/p53 ternary complex, leading to the stabilization and accumulation of p53 within the cancer cells.[1] The restored p53 can then transcriptionally activate its downstream target genes, such as p21, resulting in cell cycle arrest and the induction of apoptosis.[5]
References
- 1. What are E6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HPV E6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with E6-Inhibitor Compound 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-risk human papillomavirus (HPV) infection is a primary etiological agent for several cancers, including cervical and head-and-neck malignancies. The viral oncoprotein E6 plays a crucial role in cellular transformation and tumor progression. E6 targets the tumor suppressor protein p53 for degradation, leading to uncontrolled cell proliferation and evasion of apoptosis.[1][2][3] E6-Inhibitor Compound 12 is a novel small molecule designed to disrupt the interaction between the HPV E6 oncoprotein and p53, thereby restoring p53 function and inducing cell cycle arrest and apoptosis in HPV-positive cancer cells.[2]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of E6-Inhibitor Compound 12 on HPV-positive cancer cell lines. The described methods will enable researchers to quantify the compound's impact on cell cycle progression, apoptosis induction, and the expression of relevant cell surface markers.
Principle of Action
E6-Inhibitor Compound 12 is hypothesized to function by binding to the HPV E6 oncoprotein, preventing its association with p53. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets, such as p21, resulting in G1 cell cycle arrest.[2][4] The restoration of p53 function also promotes the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of HPV-positive cervical cancer cells (e.g., SiHa, CaSki) treated with E6-Inhibitor Compound 12 for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| E6-Inhibitor Compound 12 (10 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |
| E6-Inhibitor Compound 12 (25 µM) | 82.1 ± 5.5 | 8.7 ± 1.3 | 9.2 ± 1.5 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 92.4 ± 2.8 | 3.1 ± 0.9 | 4.5 ± 1.2 |
| E6-Inhibitor Compound 12 (10 µM) | 75.6 ± 3.5 | 15.8 ± 2.1 | 8.6 ± 1.7 |
| E6-Inhibitor Compound 12 (25 µM) | 58.2 ± 4.1 | 28.9 ± 3.3 | 12.9 ± 2.4 |
Signaling Pathways and Experimental Workflow
Caption: HPV E6 Oncoprotein Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Culture HPV-positive cancer cells (e.g., SiHa, CaSki) in the recommended complete growth medium until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of E6-Inhibitor Compound 12 in DMSO.
-
Treat the cells with the desired concentrations of E6-Inhibitor Compound 12 or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol for Cell Cycle Analysis
This protocol utilizes propidium iodide (PI) to stain cellular DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]
-
Flow cytometry tubes
Procedure:
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[8]
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the samples on a flow cytometer.
Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and PI to identify cells with compromised membranes (late apoptotic or necrotic cells).[9]
Materials:
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Harvest both adherent and floating cells and transfer to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within 1 hour.
Protocol for Cell Surface Marker Analysis
This protocol describes the staining of cell surface proteins to identify specific cell populations.[11][12]
Materials:
-
Staining Buffer (PBS with 1% BSA)
-
Fc Block (e.g., anti-CD16/32 for mouse cells, or human Fc block)
-
Fluorescently-conjugated primary antibody (e.g., anti-PD-L1-PE)
-
Isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.[11]
-
(Optional) Add Fc Block to reduce non-specific binding and incubate for 10-15 minutes at 4°C.[12]
-
Add the predetermined optimal concentration of the fluorescently-conjugated primary antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.[11]
-
Wash the cells with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes.[11]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer.
Troubleshooting
-
High background staining: Increase the number of wash steps, use an Fc block, or titrate the antibody concentration.
-
Low signal: Ensure the correct laser and filter settings are used, check antibody viability, and consider using a brighter fluorophore.
-
Cell clumps: Filter the cell suspension through a 40 µm nylon mesh before analysis.[6] For adherent cells, ensure complete dissociation during harvesting.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and avoid excessive vortexing. Use doublet discrimination to exclude cell aggregates from the analysis.[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of E6-Inhibitor Compound 12 using flow cytometry. By quantifying changes in cell cycle distribution, apoptosis, and cell surface marker expression, researchers can effectively characterize the mechanism of action of this and other potential inhibitors of the HPV E6 oncoprotein, aiding in the development of novel therapeutics for HPV-associated cancers.
References
- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human papillomavirus E6 and E7 oncoproteins alter cell cycle progression but not radiosensitivity of carcinoma cells treated with low-dose-rate radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Assessing E6-272 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6-272 is a novel small molecule inhibitor targeting the human papillomavirus (HPV) E6 oncoprotein. The E6 oncoprotein is a key driver in the development of HPV-associated cancers, such as cervical cancer. It primarily functions by promoting the degradation of the tumor suppressor protein p53 and by activating several pro-survival signaling pathways, including the PI3K/Akt and Wnt pathways.[1][2][3][4][5] By inhibiting E6, this compound is designed to restore p53 function, inhibit oncogenic signaling, and ultimately induce apoptosis and cell cycle arrest in HPV-positive cancer cells.
These application notes provide a comprehensive guide to the in vitro methods for assessing the efficacy of this compound. The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.
Key In Vitro Efficacy Assessment Methods
A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. This includes assessing its impact on cell viability, apoptosis, cell cycle progression, and its ability to modulate target signaling pathways.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of a compound.[6][7] Colorimetric assays, such as the MTT and Resazurin assays, are widely used for their simplicity and high-throughput capabilities.[8]
Data Presentation: Dose-Response of this compound on HPV-Positive Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| SiHa (HPV-16 positive) | 15.2 | 8.5 |
| CaSki (HPV-16 positive) | 20.8 | 12.1 |
| HeLa (HPV-18 positive) | 18.5 | 10.3 |
| C33A (HPV-negative) | > 100 | > 100 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HPV-positive (e.g., SiHa, CaSki, HeLa) and HPV-negative (e.g., C33A) cervical cancer cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assays
Apoptosis assays are crucial to determine if the observed decrease in cell viability is due to programmed cell death.[9] The Annexin V/Propidium (B1200493) Iodide (PI) assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Data Presentation: this compound Induced Apoptosis in SiHa Cells (48h Treatment)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 |
| 10 | 70.3 | 15.8 | 13.9 |
| 20 | 45.2 | 30.1 | 24.7 |
| 40 | 20.7 | 45.5 | 33.8 |
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed SiHa cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will distinguish between the different cell populations.
Cell Cycle Analysis
Cell cycle analysis helps to determine if this compound induces cell cycle arrest. This is commonly assessed by staining DNA with propidium iodide (PI) and analyzing the cell distribution in different phases of the cell cycle using flow cytometry.[12]
Data Presentation: Effect of this compound on Cell Cycle Distribution in SiHa Cells (48h Treatment)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.2 | 30.1 | 14.7 |
| 10 | 65.8 | 20.5 | 13.7 |
| 20 | 75.3 | 15.2 | 9.5 |
| 40 | 82.1 | 10.3 | 7.6 |
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat SiHa cells with different concentrations of this compound for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blotting
Western blotting is used to analyze the expression levels of specific proteins and to confirm the mechanism of action of this compound.[14][15][16] Key proteins to investigate include E6, p53, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and cell cycle regulation (e.g., p21).
Data Presentation: Relative Protein Expression Changes in SiHa Cells after 48h this compound Treatment (20 µM)
| Protein | Fold Change vs. Vehicle |
| HPV E6 | 0.3 |
| p53 | 4.5 |
| p21 | 3.8 |
| Cleaved PARP | 5.2 |
| Cleaved Caspase-3 | 4.1 |
| p-Akt (Ser473) | 0.4 |
| Total Akt | 1.0 |
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (E6, p53, p21, cleaved PARP, cleaved Caspase-3, p-Akt, Total Akt) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
To directly assess the inhibitory effect of this compound on signaling pathways, an in vitro kinase assay for a downstream kinase, such as Akt, can be performed. While this compound is a direct inhibitor of the E6 oncoprotein, its downstream effects include the modulation of kinase activity.
Data Presentation: Inhibition of Akt1 Kinase Activity by this compound
| This compound Concentration (µM) | % Akt1 Inhibition |
| 0.1 | 5.2 |
| 1 | 18.9 |
| 10 | 65.4 |
| 50 | 92.1 |
Experimental Protocol: In Vitro Akt Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant active Akt1 enzyme, a specific Akt substrate peptide (e.g., GSK3α/β peptide), and varying concentrations of this compound in a kinase assay buffer.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[19]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive 32P-ATP incorporation followed by autoradiography, or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP production via a luminescent signal.[18][20]
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.
Visualizations
References
- 1. Signaling pathways in HPV-associated cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways in the development of HPV-induced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Human papillomavirus infection - Reference pathway [kegg.jp]
- 4. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro kinase assay [protocols.io]
- 20. revvity.com [revvity.com]
Application Notes and Protocols for Western Blot Analysis of p53 Following E6-272 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the analysis of p53 protein expression levels in response to treatment with E6-272, a putative inhibitor of the human papillomavirus (HPV) E6 oncoprotein. The HPV E6 oncoprotein is known to promote the degradation of the tumor suppressor protein p53.[1][2][3][4] Therefore, effective inhibition of E6 by this compound is expected to lead to an increase in cellular p53 levels. This document outlines the necessary procedures for cell culture and treatment, protein extraction, quantification, and subsequent detection of p53 by Western blot.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing tumor development by inducing cell cycle arrest or apoptosis in response to cellular stress.[5] In cancers associated with high-risk HPV, the viral oncoprotein E6 targets p53 for ubiquitin-mediated proteasomal degradation, thereby abrogating its tumor-suppressive functions.[1][2][3][4] this compound is a novel small molecule inhibitor designed to disrupt the E6-p53 interaction, leading to the stabilization and accumulation of p53. Western blotting is a widely used and reliable technique to detect and quantify changes in protein expression, making it the ideal method to assess the efficacy of this compound.[6][7]
Signaling Pathway of E6-Mediated p53 Degradation and its Inhibition by this compound
Caption: this compound inhibits HPV E6, preventing p53 degradation and leading to its stabilization.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Use an HPV-positive human cancer cell line that expresses wild-type p53 (e.g., HeLa, SiHa, or CaSki).
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
II. Protein Extraction
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8][9]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[8][9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][9][10]
-
Collect the supernatant containing the soluble protein.[8][9][10]
-
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[11] The BCA assay is often preferred due to its compatibility with detergents commonly found in lysis buffers.[11]
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.
-
Normalization: Based on the determined concentrations, normalize all samples to the same protein concentration using lysis buffer. This is crucial for accurate comparison of protein levels between samples.[11]
IV. Western Blot Protocol
The following is a generalized workflow for Western blot analysis.
Caption: A step-by-step workflow for Western blot analysis.
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).[8][13] The percentage of the gel may need to be optimized depending on the specific p53 isoforms of interest.[14]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C with gentle agitation.[8][9][16] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.[8][9] The secondary antibody should be diluted in the blocking buffer.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8][9]
-
-
Signal Detection:
-
Loading Control:
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using appropriate software.[20] The intensity of the p53 band should be normalized to the intensity of the loading control band.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Primary Antibodies | |||
| Anti-p53 (DO-1) Mouse mAb | Santa Cruz | sc-126 | 1:1000 |
| Anti-p53 (FL-393) Rabbit pAb | Santa Cruz | sc-6243 | 1:1000 |
| Anti-GAPDH Rabbit mAb | Cell Signaling | #5174 | 1:2000 |
| Anti-β-Actin Mouse mAb | Cell Signaling | #3700 | 1:2000 |
| Secondary Antibodies | |||
| Anti-mouse IgG, HRP-linked | Cell Signaling | #7076 | 1:2000 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling | #7074 | 1:2000 |
Table 2: Densitometry Analysis of p53 Expression after this compound Treatment
| Treatment | Concentration (µM) | p53 Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p53 Expression (p53/Loading Control) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | Data | Data | Data | 1.0 |
| This compound | 0.1 | Data | Data | Data | Data |
| This compound | 1 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
*Insert experimental data here.
Troubleshooting
Table 3: Common Western Blot Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| No Signal | Inactive antibody | Use a fresh antibody aliquot; check storage conditions.[21] |
| Insufficient protein loaded | Increase the amount of protein loaded per lane.[21][22] | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time and buffer composition.[23][24] | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent.[21][22] |
| Primary antibody concentration too high | Optimize antibody dilution.[22] | |
| Insufficient washing | Increase the number and duration of washes.[22] | |
| Multiple Bands | Non-specific antibody binding | Use a more specific antibody; optimize blocking and antibody concentrations.[25] |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer.[22] | |
| p53 isoforms or post-translational modifications | Consult literature for known p53 variants and modifications.[14][26][27] |
References
- 1. Inhibition of E6 induced degradation of p53 is not sufficient for stabilization of p53 protein in cervical tumour derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of p53 by natural variants of the E6 protein of human papillomavirus type 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ability of human papillomavirus E6 proteins to target p53 for degradation in vivo correlates with their ability to abrogate actinomycin D-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the E6-p53 interaction in the molecular pathogenesis of HPV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the functions of p53 and drugs acting either on wild- or mutant-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. licorbio.com [licorbio.com]
- 12. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 18. licorbio.com [licorbio.com]
- 19. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synthesis Pathway for E6-272 and its Analogs: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of a plausible synthetic pathway for E6-272, a potent inhibitor of the human papillomavirus (HPV) 16-E6 oncoprotein, and its analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics. The provided protocols are based on established chemical principles and published methodologies for the synthesis of structurally related compounds.
This compound, chemically known as 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide, has demonstrated significant efficacy in inhibiting the proliferation of HPV-positive cervical cancer cell lines.[1][2] Its development as a second-generation analog of the lead compound E6-855 underscores the potential of this chemical scaffold for therapeutic intervention.[1] This document outlines a detailed, multi-step synthesis, including the preparation of key intermediates and their final coupling to yield this compound and its derivatives.
I. Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The target molecule can be disconnected at the amide bond, leading to two key intermediates: 4-biphenylacetic acid (1) and 1-ethyl-4-aminopiperidine (2) .
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of Intermediates
A. Synthesis of 4-biphenylacetic acid (Intermediate 1)
Several synthetic routes are available for the preparation of 4-biphenylacetic acid. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.
-
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for 4-biphenylacetic acid.
-
Experimental Protocol:
-
To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent such as a mixture of toluene (B28343) and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).[1]
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)2, 0.01 eq).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction
This classical approach can also be employed.
-
Reaction Scheme:
Caption: Friedel-Crafts route to 4-biphenylacetic acid.
-
Experimental Protocol:
-
Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride (AlCl3, 1.1 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.0 eq) dropwise. Then, add biphenyl (1.0 eq) portion-wise and stir the mixture at room temperature for 2-4 hours. Quench the reaction with ice-water and extract the product.
-
Willgerodt-Kindler Reaction: Heat a mixture of 4-acetylbiphenyl (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq) at reflux for 12-16 hours. Cool the reaction mixture and hydrolyze the resulting thioamide with a strong acid or base to afford 4-biphenylacetic acid.
-
| Method | Starting Materials | Key Reagents | Typical Yield | Reference |
| Suzuki-Miyaura | 4-bromophenylacetic acid, Phenylboronic acid | Pd(OAc)2, K2CO3 | 80-95% | [1] |
| Friedel-Crafts | Biphenyl, Acetyl chloride | AlCl3, Sulfur, Morpholine | 60-75% | General Organic Chemistry Principles |
B. Synthesis of 1-ethyl-4-aminopiperidine (Intermediate 2)
This intermediate can be synthesized from 4-piperidone (B1582916) via reductive amination.
-
Reaction Scheme:
Caption: Synthesis of 1-ethyl-4-aminopiperidine.
-
Experimental Protocol:
-
Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane.
-
Add ethylamine (in a suitable form, e.g., a solution in THF or as a hydrochloride salt with a base, 1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
The crude product can be purified by distillation or column chromatography to yield 1-ethyl-4-aminopiperidine.
-
III. Final Coupling Reaction: Synthesis of this compound
The final step involves the formation of an amide bond between 4-biphenylacetic acid and 1-ethyl-4-aminopiperidine.
Method: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.
-
Reaction Scheme:
Caption: Final amide coupling to synthesize this compound.
-
Experimental Protocol:
-
Dissolve 4-biphenylacetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1-ethyl-4-aminopiperidine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
| Step | Reactants | Reagents | Solvent | Typical Yield |
| Amide Coupling | 4-biphenylacetic acid, 1-ethyl-4-aminopiperidine | HATU, DIPEA | DMF or DCM | 70-90% |
IV. Synthesis of this compound Analogs
The synthesis of analogs of this compound can be readily achieved by modifying the key intermediates.
-
Analogs with modified biphenyl moiety: A variety of substituted phenylboronic acids or substituted 4-bromophenylacetic acids can be used in the Suzuki-Miyaura coupling to introduce different functional groups on the biphenyl ring.
-
Analogs with modified piperidine (B6355638) N-substituent: Different primary amines can be used in the reductive amination step with 4-piperidone to introduce various alkyl or aryl groups at the N1 position of the piperidine ring.
-
Analogs with modified linker: The acetamide (B32628) linker can be modified by using different α-substituted 4-biphenylacetic acids.
V. Conclusion
This application note provides a detailed and actionable guide for the synthesis of this compound and its analogs. The described protocols utilize standard organic chemistry techniques and commercially available reagents. Researchers can adapt these methods to generate a library of this compound analogs for structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of HPV E6 inhibitors.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The yields are indicative and may vary depending on the specific reaction conditions and scale.
References
Troubleshooting & Optimization
troubleshooting E6-272 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aqueous solubility of E6-272, a potent inhibitor of the HPV16-E6 oncoprotein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound is a second-generation small molecule inhibitor of the human papillomavirus (HPV) type 16 E6 oncoprotein.[1] It has demonstrated significant potential in preclinical studies for the treatment of HPV-associated cancers by inducing apoptosis in cancer cells.[1] For conducting robust and reproducible in vitro and in vivo experiments, achieving adequate and consistent solubility of this compound in aqueous-based physiological buffers and cell culture media is critical. Poor solubility can lead to inaccurate dosing, precipitation of the compound, and unreliable experimental outcomes.
Q2: What are the general physicochemical properties of small molecules like this compound that influence their aqueous solubility?
A2: The aqueous solubility of a small molecule is governed by several factors:
-
Polarity: "Like dissolves like" is a fundamental principle. Non-polar compounds tend to be less soluble in polar solvents like water.
-
pH and pKa: For ionizable compounds, solubility is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which the compound is 50% ionized). Weakly basic compounds are more soluble at pH values below their pKa, while weakly acidic compounds are more soluble at pH values above their pKa.
-
Molecular Size and Weight: Generally, as the molecular size and weight of a compound increase, its solubility tends to decrease.[2]
-
Crystalline Structure: The crystal lattice energy of a solid compound must be overcome for it to dissolve. Amorphous forms of a compound are typically more soluble than their stable crystalline counterparts.
-
Temperature: For most solid solutes, solubility increases with temperature.[2]
Q3: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds for experimental use. These can be broadly categorized as follows:
| Strategy Category | Specific Techniques |
| Physical Modifications | Particle size reduction (micronization, nanosuspension), Use of amorphous forms, Solid dispersions with hydrophilic carriers. |
| Chemical Modifications | pH adjustment, Use of co-solvents, Addition of surfactants, Complexation (e.g., with cyclodextrins), Salt formation. |
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of this compound is low. Direct dissolution in aqueous media is often challenging for complex organic molecules.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended first step is to dissolve this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Sonication: Gentle sonication can help to break up powder aggregates and increase the rate of dissolution in the organic solvent.
-
Gentle Warming: Warming the solution to 37°C may also aid dissolution. However, be cautious and verify the thermal stability of this compound if this information is available.
-
Issue 2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium or buffer.
-
Possible Cause: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound, or when the compound's solubility limit in the final aqueous medium is exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
-
Detailed Steps:
-
Reduce Stock Concentration: Try preparing a lower concentration stock solution in DMSO (e.g., 10 mM instead of 50 mM). This will require a larger volume of the stock to be added to your aqueous medium, but the final DMSO concentration will be higher, which may help maintain solubility.
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 1:1 mixture of DMSO and your aqueous medium. Then, further dilute this intermediate solution into your final aqueous medium.
-
Incorporate Surfactants or Solubilizing Agents: Consider adding a low concentration (e.g., 0.1% to 0.5%) of a non-ionic surfactant like Tween-80 or Pluronic F-68 to your final aqueous solution before adding the this compound stock. These agents can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
pH Adjustment: If the pKa of this compound is known or can be estimated, adjusting the pH of the final aqueous buffer may significantly improve solubility. As this compound contains a piperidinyl group, it is likely a weak base and will be more soluble in acidic conditions (pH < 7).
-
Issue 3: I am observing inconsistent results in my cell-based assays with this compound.
-
Possible Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound during the experiment, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your DMSO stock solution for any crystals. If necessary, gently warm and vortex to ensure homogeneity.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store dilute aqueous solutions of the compound for extended periods, as it may precipitate over time.
-
Equilibration Time: After diluting the stock into the final medium, allow sufficient time for it to equilibrate before adding to cells. Vortexing the final dilution gently can also help.
-
Solubility Assessment: Perform a simple visual solubility assessment. Prepare a serial dilution of this compound in your final cell culture medium and visually inspect for any cloudiness or precipitate after a relevant incubation period (e.g., 24 hours) at 37°C.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.
-
Calculation: Determine the required mass of this compound based on its molecular weight and the desired final volume and concentration. (Note: The exact molecular weight of this compound should be obtained from the supplier's certificate of analysis).
-
Procedure: a. Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials: 10 mM this compound in DMSO stock, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well UV-transparent microplate, multichannel pipette, microplate reader with UV-Vis capabilities.
-
Procedure: a. Prepare a standard curve of this compound in 100% DMSO to determine its molar extinction coefficient at its absorbance maximum (λ_max). b. In the 96-well plate, add 198 µL of the aqueous buffer to multiple wells. c. Add 2 µL of the 10 mM this compound DMSO stock to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%. Mix well by pipetting. d. Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), shaking gently. e. Measure the absorbance of each well at λ_max. f. Filter the contents of the wells through a 0.45 µm filter plate to remove any precipitated compound. g. Measure the absorbance of the filtrate. h. The concentration of the dissolved compound in the filtrate represents the kinetic solubility under these conditions.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound is designed to inhibit the HPV E6 oncoprotein. A primary function of E6 in high-risk HPV types is to mediate the degradation of the p53 tumor suppressor protein. By inhibiting E6, this compound is expected to restore p53 levels, leading to cell cycle arrest and apoptosis in HPV-positive cancer cells.
References
- 1. Human papillomavirus-16 E6-positive cervical cancer attenuated by potent 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide second-generation analogs with improved binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-71980262, a novel small molecule against human papilloma virus-16 E6 (HPV-16 E6) with anticancer potency against cervical cancer: A computational guided in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
E6-272 Technical Support Center: Stability and Storage
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of the selective kinase inhibitor, E6-272. Proper handling is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, light-protected environment. Under these conditions, the compound is stable for up to 24 months.
Q2: I dissolved this compound in DMSO for my experiments. How should I store this stock solution?
This compound stock solutions in anhydrous DMSO (≥99.9%) can be stored at -80°C for up to 6 months in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption, which can lead to compound degradation.
Q3: My this compound solution has turned a slight yellow color. Is it still usable?
A slight yellow discoloration can be an early indicator of oxidation or degradation. It is recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the solution before proceeding with critical experiments. For best results, use a fresh, colorless stock solution.
Q4: Can I store my aqueous working solutions of this compound?
No, it is not recommended. This compound is susceptible to hydrolysis in aqueous media, especially at neutral to alkaline pH. Always prepare fresh working solutions from your DMSO stock immediately before each experiment. Discard any unused aqueous solutions.
Q5: I'm seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Yes, inconsistent results are a common consequence of compound degradation. Factors such as repeated freeze-thaw cycles of the stock solution, improper storage, or the age of the aqueous working solution can lead to a decrease in the effective concentration of this compound. The troubleshooting workflow below can help identify the source of the issue.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Reduced Potency or Loss of Activity
If you observe a significant decrease in the expected biological activity of this compound, consider the following potential causes:
-
Improper Storage: Verify that both the lyophilized powder and DMSO stock solutions have been stored at the correct temperatures and protected from light and moisture.
-
Multiple Freeze-Thaw Cycles: Aliquoting the DMSO stock solution is critical. Avoid using a stock that has been thawed and refrozen more than three times.
-
Degradation in Aqueous Media: Ensure that aqueous working solutions are prepared fresh for each experiment and used promptly.
Issue 2: Poor Solubility or Precipitation in Media
If this compound precipitates out of your cell culture media or aqueous buffer, try the following:
-
Lower the Final Concentration: The solubility of this compound in aqueous solutions is limited. You may be exceeding its solubility limit.
-
Check the pH of the Buffer: this compound is more soluble in slightly acidic conditions. If your experimental conditions allow, a slight decrease in pH may improve solubility.
-
Use a Surfactant: For in vitro assays, the addition of a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) can help maintain solubility.
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions. The data represents the percentage of intact this compound remaining after the specified duration, as determined by HPLC analysis.
| Condition | Solvent/Matrix | Temperature | Duration | % Remaining (Average) |
| Solid (Lyophilized) | N/A | -20°C (Dark, Desiccated) | 24 Months | >99% |
| N/A | 4°C | 12 Months | 95% | |
| N/A | 25°C (Ambient Light) | 1 Month | 85% | |
| Solution | DMSO | -80°C | 6 Months | >98% |
| DMSO | -20°C | 3 Months | 92% | |
| Aqueous Buffer (pH 7.4) | 37°C | 2 Hours | 70% | |
| Aqueous Buffer (pH 5.0) | 37°C | 2 Hours | 91% |
Experimental Protocol: Assessing this compound Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in an experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound DMSO stock solution (10 mM)
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC system with a C18 column
- Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)
- Incubator or water bath set to 37°C
2. Procedure:
- Prepare a fresh 100 µM working solution of this compound by diluting the 10 mM DMSO stock into the pre-warmed (37°C) aqueous buffer.
- Immediately inject a sample of this solution onto the HPLC system to obtain the initial (T=0) peak area. This will serve as your 100% reference.
- Incubate the remaining working solution at 37°C.
- At subsequent time points (e.g., 30, 60, 90, and 120 minutes), take an aliquot of the incubated solution and inject it onto the HPLC.
- Record the peak area for the intact this compound at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
improving the efficacy of E6-272 in resistant cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of E6-272, with a special focus on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Resistance-Associated Kinase 1 (RAK1). It functions as an ATP-competitive inhibitor, binding to the kinase domain of RAK1. This prevents the autophosphorylation and activation of RAK1, subsequently inhibiting downstream pro-survival signaling through the PI3K/Akt/mTOR pathway.
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
A2: Several mechanisms can lead to this compound resistance. The most commonly observed are:
-
Secondary Mutations: A gatekeeper mutation in the RAK1 kinase domain, such as G857R, can sterically hinder the binding of this compound.
-
Bypass Signaling: Upregulation of parallel signaling pathways, like the MEK/ERK pathway, can compensate for the inhibition of RAK1 signaling, thus promoting cell survival.
-
Drug Efflux: Increased expression of drug efflux pumps, particularly ABCB1 (also known as MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
Q3: Can this compound be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapy is a promising strategy. For resistance mediated by bypass signaling, combining this compound with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor) has shown synergistic effects. For resistance due to drug efflux, co-administration with an ABCB1 inhibitor may restore sensitivity.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
If you observe a rightward shift in the dose-response curve and an increase in the IC50 value for this compound, your cell line may be developing resistance. The following workflow can help you identify the mechanism of resistance.
Caption: Troubleshooting workflow for identifying the mechanism of this compound resistance.
Issue 2: High Background Signal in Western Blots for p-RAK1
High background can obscure the specific signal for phosphorylated RAK1.
-
Probable Cause: Antibody concentration is too high, or blocking is insufficient.
-
Solution:
-
Titrate your primary antibody to determine the optimal concentration.
-
Increase the blocking time to 90 minutes at room temperature.
-
Use a blocking buffer with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.
-
Quantitative Data Summary
The following tables summarize key data regarding the efficacy of this compound in various contexts.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | RAK1 Status | IC50 (nM) of this compound |
| Parent-1 | Wild-Type | 15 ± 2.1 |
| Resistant-1A | G857R Mutation | 1250 ± 150 |
| Resistant-1B | MEK/ERK Upregulation | 350 ± 45 |
| Resistant-1C | ABCB1 Overexpression | 420 ± 52 |
Table 2: Synergistic Effects of this compound with Combination Agents in Resistant Cell Lines
| Cell Line | Combination Agent | Fold-Potentiation of this compound IC50 |
| Resistant-1B | MEK Inhibitor (10 nM) | 12.5 |
| Resistant-1C | ABCB1 Inhibitor (1 µM) | 9.8 |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using a CTG Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CTG Assay: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Caption: Experimental workflow for IC50 determination.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the RAK1 and MEK/ERK pathways.
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RAK1, anti-RAK1, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
Caption: Signaling pathways affected by this compound and potential bypass mechanisms.
Technical Support Center: Overcoming Off-Target Effects of E6-272 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential off-target effects of E6-272, an inhibitor of the Human Papillomavirus (HPV) E6 oncoprotein.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Higher-than-expected cytotoxicity is observed in HPV-positive cancer cell lines.
-
Question: The GI50 value for this compound in my SiHa or CaSki cells is significantly lower (i.e., more toxic) than the published data, or I'm observing significant cell death at concentrations expected to be cytostatic. What could be the cause?
-
Answer: While this compound is designed to inhibit the proliferation of HPV16-E6 positive cells, excessive cytotoxicity could indicate off-target effects.[1] Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Effect: The primary mechanism of this compound is the stabilization of p53.[2] Verify that at your experimental concentrations, you observe an increase in p53 protein levels via Western blot. If p53 levels are not increasing, the observed cytotoxicity is likely independent of E6's primary function.
-
Control Cell Line Comparison: Test this compound in an HPV-negative cervical cancer cell line (e.g., C33A) and a non-cancerous keratinocyte cell line (e.g., NHEK).[2] If significant cytotoxicity is observed in these cell lines at similar concentrations, it strongly suggests off-target effects, as the primary target (HPV E6) is absent.
-
Rescue Experiment: To confirm that the cytotoxic effect is not an exaggerated on-target response, perform a rescue experiment. Transfect your HPV-positive cells with a vector expressing a mutant form of E6 that is resistant to this compound binding. If the cells remain sensitive to this compound, the toxicity is likely due to off-target effects.
-
Assay Interference: Some small molecules can interfere with the reagents used in cell viability assays like the MTT assay, leading to false readings.[3] Confirm your results using a different viability assay with an alternative readout, such as a CellTiter-Glo® assay which measures ATP levels.[3]
-
Issue 2: Inconsistent or unexpected changes in cellular signaling pathways.
-
Question: My Western blot analysis shows modulation of signaling pathways other than the p53 pathway. How can I determine if this is a direct off-target effect of this compound?
-
Answer: Small molecule inhibitors can sometimes interact with multiple proteins, particularly kinases.[4] E6 itself has been shown to interact with other cellular proteins like Aurora Kinase A.[5] Therefore, unexpected signaling changes warrant investigation.
-
Kinome-Wide Profiling: The most comprehensive way to identify off-target kinase interactions is through a kinome-wide selectivity screen.[6] This biochemical assay tests the binding of this compound against a large panel of purified kinases.
-
In Vitro Binding Assays: If you have a specific suspected off-target protein, you can perform an in vitro binding assay (e.g., surface plasmon resonance or isothermal titration calorimetry) to determine if this compound directly interacts with the purified protein.
-
Orthogonal Inhibitor Test: Use a structurally different inhibitor of HPV E6. If this second inhibitor reproduces the intended p53 stabilization but does not cause the unexpected signaling changes, it suggests the changes observed with this compound are due to its unique off-target profile.
-
Knockdown/Knockout Validation: Use siRNA or CRISPR to knock down or knock out the suspected off-target protein. If treating these modified cells with this compound no longer produces the unexpected signaling changes, it confirms the off-target interaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As of now, there is no publicly available, comprehensive off-target profile or kinome scan for this compound. This compound is an acetamide-containing compound. Some molecules with this chemical group, particularly chloro-N-acetamides, have been shown to be reactive and can covalently bind to a broad range of proteins, potentially leading to off-target effects.[7] Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental system.
Q2: How can I be sure the phenotype I observe is due to the inhibition of HPV E6?
A2: The most rigorous approach is to perform a rescue experiment by introducing a form of E6 that is not inhibited by this compound. Additionally, comparing the effects of this compound in HPV-positive versus HPV-negative cell lines is a fundamental control.[2] A selective effect in HPV-positive cells strongly supports an on-target mechanism.
Q3: My results with this compound are not consistent across experiments. What could be the issue?
A3: Inconsistent results can stem from several factors. For small molecules, compound aggregation at higher concentrations can lead to non-specific inhibition.[8] Ensure that this compound is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability.
Q4: Are there any recommended control compounds to use alongside this compound?
A4: It is good practice to include a structurally unrelated inhibitor of the E6-E6AP interaction. Polyhydroxy flavonoids have been reported as E6 inhibitors, although they may have their own off-target effects and stability issues.[9] Using such a compound can help differentiate phenotypes specific to E6 inhibition from those caused by the chemical scaffold of this compound.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound in HPV16-positive cervical cancer cell lines.
| Cell Line | Target | Assay Type | Metric | Value (nM) |
| SiHa | HPV16-E6 | Proliferation | GI50 | 32.56 |
| CaSki | HPV16-E6 | Proliferation | GI50 | 62.09 |
Data sourced from a study on second-generation analogs of HPV16-E6 inhibitors.[1]
Experimental Protocols
1. MTT Cell Proliferation Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability and proliferation.[10]
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)[12][13]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot for p53 Stabilization
This protocol allows for the detection of increased p53 protein levels, a downstream indicator of successful E6 inhibition.[16]
-
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Caption: HPV E6 oncoprotein signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. E6-Encoded by Cancer-Causing Human Papillomavirus Interacts with Aurora Kinase A To Promote HPV-Mediated Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. embopress.org [embopress.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of reactive peptide inhibitors of human papillomavirus oncoprotein E6 - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02782A [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Degradation of E6-272 in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of small molecule inhibitors, exemplified by the hypothetical compound E6-272, in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound stability in cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my compound, this compound, showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1] The pH of the media may also affect stability. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] Analyze the stability in different types of cell culture media to identify any specific reactive components.[1] Ensure the pH of the media is stable throughout the experiment. |
| I'm seeing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute.[1] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and media. |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[1] Analyze cell lysates to determine the extent of cellular uptake. |
| The biological activity of this compound is lower than expected. | The compound may be degrading into inactive metabolites. It could also be binding to serum proteins in the media, reducing its free concentration. | Characterize the degradation products to determine if they are active. Measure the extent of protein binding to determine the free fraction of the compound available to the cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of a small molecule like this compound in cell culture media?
A1: Several factors can contribute to the degradation of small molecules in cell culture media:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes like esterases and proteases that can metabolize compounds. Live cells will also contribute to metabolic degradation.[3]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to hydrolysis or other pH-dependent reactions.[3]
-
Binding to Media Components: Small molecules can bind to proteins such as albumin in fetal bovine serum, which can impact their stability and availability.[3]
-
Chemical Reactivity: Some compounds may react with components of the cell culture medium itself.[3]
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[3]
Q2: How can I minimize the degradation of this compound during my experiments?
A2: To minimize degradation, consider the following:
-
Optimize Storage: Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Fresh Preparations: Prepare working solutions fresh for each experiment whenever possible.
-
Control for Light and Temperature: Protect light-sensitive compounds from light and maintain appropriate temperatures during experiments.
-
Serum-Free Media: If compatible with your cell line, consider using serum-free media to reduce enzymatic degradation.
-
Time-Course Experiments: Conduct time-course experiments to understand the degradation kinetics and select appropriate experimental windows.
Q3: What analytical methods are suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for these studies.[1][2] It allows for the separation and quantification of the parent compound and its degradation products. HPLC with UV detection can also be used if the compound has a suitable chromophore.[2]
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data can be structured.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C over 24 Hours
| Media Type | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| DMEM + 10% FBS | 85% | 65% | 30% |
| RPMI-1640 + 10% FBS | 82% | 60% | 25% |
| Serum-Free DMEM | 95% | 88% | 75% |
| PBS (pH 7.4) | 98% | 96% | 92% |
Table 2: Identification of Potential this compound Degradation Products by LC-MS/MS
| Degradation Product | Proposed Modification | Mass Shift (Da) | Relative Abundance at 24h |
| DP1 | Hydrolysis of ester | +18 | High |
| DP2 | Oxidation | +16 | Moderate |
| DP3 | Glucuronidation (if cells are present) | +176 | Low |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent like DMSO.
-
Preparation of Working Solutions: Spike the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare a parallel sample in PBS as a control for chemical stability.
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the samples.
-
Sample Processing: Immediately quench any potential enzymatic activity by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.[1] Centrifuge to precipitate proteins.
-
HPLC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.[1]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[1]
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Hypothetical degradation pathways of this compound in cell culture.
References
refining E6-272 treatment duration for optimal apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration of E6-272 for optimal apoptosis induction in human papillomavirus (HPV)-positive cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small-molecule inhibitor designed to disrupt the interaction between the HPV E6 oncoprotein and the tumor suppressor protein p53.[1] In HPV-infected cancer cells, the E6 oncoprotein targets p53 for degradation, thereby inhibiting apoptosis.[2] By blocking the E6-p53 interaction, this compound is expected to restore p53 levels and its transcriptional activity, leading to the induction of cell cycle arrest, senescence, and ultimately, apoptosis.[1]
Q2: What is the expected outcome of treating HPV-positive cancer cells with this compound?
A2: Treatment of HPV-positive cancer cells with this compound is expected to decrease cell viability and proliferation.[1] This is primarily achieved through the induction of apoptosis.[3][4] Key molecular events anticipated include the upregulation of p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3.[4][5]
Q3: How do I determine the optimal treatment duration for this compound in my cell line?
A3: The optimal treatment duration is critical and can vary between different cell lines.[6] It is recommended to perform a time-course experiment to identify the ideal window for observing maximal apoptosis.[6] Analyzing apoptotic markers at various time points (e.g., 12, 24, 48, and 72 hours) after this compound treatment will help determine when the apoptotic response is most robust.[7] It is crucial to select a time point where early to mid-stage apoptosis is prevalent, as waiting too long can lead to secondary necrosis, confounding the results.[6]
Q4: Which assays are recommended for monitoring this compound-induced apoptosis?
A4: A multi-assay approach is recommended to confirm apoptosis, as the process is transient.[8]
-
Annexin V/Propidium Iodide (PI) Staining: An early marker of apoptosis is the translocation of phosphatidylserine (B164497) to the outer cell membrane, which can be detected by Annexin V staining via flow cytometry.[8][9][10]
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 is a key indicator of apoptosis.[11][12][13]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]
-
Western Blotting: This technique can be used to analyze the levels of key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, p53, Bax, and Bcl-2.[17][18][19]
Troubleshooting Guides
Issue 1: Low or No Apoptosis Detected After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Refer to the Hypothetical Dose-Response Data for this compound table below for a sample data structure. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the peak of apoptotic activity. Apoptosis is a dynamic process; measuring too early or too late can lead to inaccurate results.[6] Refer to the Hypothetical Time-Course Data for this compound table for an example. |
| Cell Line Insensitivity | Confirm that your cell line is HPV-positive and expresses the E6 oncoprotein. The efficacy of this compound is dependent on the presence of its target. |
| Compound Instability | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Assay Timing | The timing of your analysis is crucial. For instance, Annexin V positivity is an early event, while DNA fragmentation detected by TUNEL is a later event.[8] |
Issue 2: High Background in TUNEL Assay
| Possible Cause | Troubleshooting Step |
| Excessive Cell Permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K).[14] |
| DNA Damage from Other Sources | Ensure that the cells are handled gently during the assay to prevent artificial DNA nicking. Include a negative control (no TdT enzyme) to assess background levels. |
| Late-Stage Apoptosis or Necrosis | Extensive DNA degradation in late apoptotic or necrotic cells can lead to strong TUNEL signals.[15] Correlate TUNEL staining with morphological assessment to distinguish between apoptosis and necrosis. |
Issue 3: Inconsistent Caspase-3 Activity Results
| Possible Cause | Troubleshooting Step |
| Improper Cell Lysis | Ensure complete cell lysis to release all caspases. Use a recommended lysis buffer and protocol.[11] |
| Incorrect Substrate Concentration | Use the optimal concentration of the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) as recommended by the assay kit.[11] |
| Sample Degradation | Perform the assay immediately after cell lysis or store lysates at -80°C in single-use aliquots to prevent enzyme degradation.[12] |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Apoptosis in CaSki Cells (48h Treatment)
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Relative Caspase-3 Activity | % TUNEL Positive Cells |
| 0 (Vehicle) | 5.2 ± 0.8 | 1.0 ± 0.1 | 3.1 ± 0.5 |
| 1 | 15.6 ± 2.1 | 2.5 ± 0.3 | 10.4 ± 1.5 |
| 5 | 45.3 ± 4.5 | 6.8 ± 0.7 | 38.7 ± 3.9 |
| 10 | 68.9 ± 5.2 | 12.4 ± 1.1 | 62.1 ± 5.5 |
| 25 | 72.1 ± 6.1 | 13.1 ± 1.2 | 65.8 ± 6.0 |
Table 2: Hypothetical Time-Course of this compound (10 µM) on Apoptosis in CaSki Cells
| Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Relative Caspase-3 Activity | % TUNEL Positive Cells |
| 0 | 5.1 ± 0.7 | 1.0 ± 0.1 | 3.3 ± 0.6 |
| 12 | 25.4 ± 3.0 | 4.2 ± 0.5 | 15.9 ± 2.1 |
| 24 | 50.8 ± 4.8 | 9.7 ± 0.9 | 42.6 ± 4.1 |
| 48 | 69.2 ± 5.5 | 12.5 ± 1.3 | 63.2 ± 5.8 |
| 72 | 55.7 ± 6.2 | 8.1 ± 0.8 | 51.4 ± 5.3 |
Detailed Experimental Protocols
1. Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treating cells with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and PARP overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After this compound treatment, lyse the cells in a chilled cell lysis buffer and incubate on ice for 10 minutes.[11]
-
Assay Reaction: Add the reaction buffer containing DTT and the caspase-3 substrate Ac-DEVD-AMC to the cell lysate.[11]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours in the dark.[11][12]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[11] The fluorescence intensity is proportional to the caspase-3 activity.
3. TUNEL Assay for DNA Fragmentation
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[14]
-
TdT Reaction: Incubate the cells with the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[14][16]
-
Detection: Wash the cells and, if necessary, add detection reagents (e.g., fluorescently labeled antibodies).[14]
-
Analysis: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.[15] TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Visualizations
Caption: Hypothesized signaling pathway of this compound inducing apoptosis.
Caption: Logical workflow for troubleshooting low apoptosis results.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. A novel small-molecule inhibitor of the human papillomavirus E6-p53 interaction that reactivates p53 function and blocks cancer cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human papillomavirus oncoproteins and apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPV E6 down-regulation and apoptosis induction of human cervical cancer cells by a novel lipid-soluble extract (PE) from Pinellia pedatisecta Schott in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. clyte.tech [clyte.tech]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Cytotoxicity of E6-272 in Normal Cells
Disclaimer: E6-272 is an investigational compound. This document provides general guidance for mitigating potential cytotoxicity in normal cells based on established principles in toxicology and drug development. The information provided should not be considered as a definitive protocol for this compound, and all experimental procedures should be optimized for your specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the Human Papillomavirus (HPV) type 16 E6 oncoprotein.[1] The E6 oncoprotein is crucial for the development and progression of HPV-associated cancers, primarily cervical cancer.[2] E6 promotes the degradation of the tumor suppressor protein p53, leading to uncontrolled cell proliferation and evasion of apoptosis.[3] this compound is designed to bind to the E6 protein, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions in HPV-positive cancer cells.[1]
Q2: I am observing significant cytotoxicity in my normal (non-HPV) cell lines when treated with this compound. What could be the cause?
A2: While this compound is designed to be specific for the HPV E6 oncoprotein, unexpected cytotoxicity in normal cells could arise from several factors:
-
Off-target effects: The compound may be interacting with other cellular proteins besides E6, leading to unintended biological consequences.[4]
-
High concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.
-
Compound degradation: The compound may be unstable in the cell culture medium, degrading into toxic byproducts.
-
Cell line sensitivity: Some normal cell lines may be inherently more sensitive to small molecule inhibitors.
Q3: How can I reduce the cytotoxic effects of this compound on my normal cells while maintaining its anti-cancer efficacy?
A3: Several strategies can be employed to improve the therapeutic window of this compound:
-
Dose optimization: Conduct a careful dose-response study to determine the lowest effective concentration that inhibits cancer cell growth without significantly affecting normal cells.
-
Combination therapy: Combining this compound with other anti-cancer agents at lower concentrations may enhance efficacy in cancer cells while reducing toxicity in normal cells.
-
Targeted drug delivery: Encapsulating this compound in a nanoparticle-based drug delivery system can help to specifically target the compound to cancer cells, reducing systemic exposure and toxicity to normal tissues.[5][6][7]
-
Chemical modification: In later stages of drug development, medicinal chemists may be able to modify the structure of this compound to improve its specificity and reduce off-target effects.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound preparation, or differences in incubation times.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count and viability assessment before each experiment.
-
Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
-
Consistent Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.
-
Issue 2: Significant cytotoxicity observed in vehicle control (e.g., DMSO).
-
Possible Cause: The final concentration of the solvent is too high.
-
Solution:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell lines.
-
Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold (typically <0.5% for DMSO).
-
Issue 3: this compound shows similar cytotoxicity in both normal and HPV-positive cancer cell lines.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects rather than specific inhibition of E6.
-
Solution:
-
In Vitro Target Engagement Assay: If possible, perform a biochemical assay to confirm that this compound is inhibiting the E6-p53 interaction at the concentrations used in your cell-based assays.
-
Phenotypic Screening: Use a panel of cell lines with varying dependencies on the E6 pathway to assess the selectivity of the compound.
-
Genotoxicity Assessment: Perform assays like the in vitro micronucleus test or the Ames test to rule out DNA damage as a cause of cytotoxicity.
-
Data Presentation
Table 1: Illustrative Dose-Dependent Cytotoxicity of a Hypothetical E6 Inhibitor
| Concentration (µM) | % Viability (HPV-Positive Cancer Cells) | % Viability (Normal Fibroblasts) |
| 0.1 | 95 ± 4.2 | 98 ± 3.1 |
| 0.5 | 78 ± 5.1 | 96 ± 2.8 |
| 1 | 52 ± 3.9 | 92 ± 4.5 |
| 5 | 21 ± 2.5 | 75 ± 6.3 |
| 10 | 8 ± 1.8 | 48 ± 5.9 |
Table 2: Example of a Preclinical Toxicology Screening Funnel for a Small Molecule Inhibitor
| Assay Type | Purpose | Example Assays | Desired Outcome |
| Primary Cytotoxicity | Assess general cell health and viability. | MTT, LDH, Neutral Red Uptake | IC50 > 10x the effective concentration in cancer cells. |
| Genotoxicity | Evaluate the potential to cause DNA damage. | Ames Test, In Vitro Micronucleus Assay | Negative for mutagenic and clastogenic effects. |
| Cardiotoxicity | Assess potential effects on heart cells. | hERG assay, Cardiomyocyte beat rate assay | No significant inhibition of hERG channel or alteration of beat rate. |
| Hepatotoxicity | Evaluate potential for liver damage. | Primary hepatocyte viability assay, CYP450 inhibition assay | No significant decrease in hepatocyte viability or inhibition of key CYP enzymes. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[8]
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[9]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis buffer (for maximum LDH release control)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[3]
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 490 nm.[10]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[1][4][11]
Materials:
-
Appropriate cell line (e.g., CHO, L5178Y, TK6)
-
Cytochalasin B
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Culture cells and treat with at least three concentrations of this compound and controls.[1]
-
Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.[1]
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain.
-
Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[1]
Mandatory Visualizations
Caption: Workflow for Investigating and Mitigating Cytotoxicity.
Caption: HPV E6-p53 Signaling Pathway and the Action of this compound.
Caption: Decision Tree for Troubleshooting Unexpected Cytotoxicity.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems [scibasejournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of E6-272 for HPV-16 E6: A Comparative Guide
For researchers and drug development professionals focused on therapies targeting Human Papillomavirus (HPV), particularly the high-risk type 16, the specificity of inhibitory compounds is paramount. This guide provides a comparative analysis of the novel small molecule inhibitor, E6-272, against other known inhibitors of the HPV-16 E6 oncoprotein. The data presented is compiled from recent studies to facilitate an objective evaluation of this compound's potential as a specific therapeutic agent.
Introduction to this compound
This compound is a second-generation analog of a lead compound designed to inhibit the HPV-16 E6 oncoprotein.[1] By targeting E6, which is critical for the virus's oncogenic activity, including the degradation of the p53 tumor suppressor, such inhibitors aim to restore normal cellular processes and induce apoptosis in HPV-infected cells. Recent findings have highlighted this compound as a promising candidate with improved efficacy against HPV-16.[1]
Comparative Analysis of HPV-16 E6 Inhibitors
Direct head-to-head comparative studies of this compound against other small molecule inhibitors are not yet available in the published literature. However, by compiling data from various studies, we can establish a baseline for comparison. The following table summarizes the reported efficacy of this compound and other notable HPV-16 E6 inhibitors.
| Inhibitor | Target | Cell Line(s) | Efficacy (GI50/IC50) | Assay Type |
| This compound | HPV-16 E6 | SiHa, CaSki | 32.56 nM, 62.09 nM | MTT Assay |
| Galangin | HPV-16 E6 | In silico | - | Virtual Screening |
| Neoechinulin | HPV-16 E7 | In silico | - | Virtual Screening |
| Myricetin | HPV-16 E6/Caspase 8 | SiHa | - | Cell-based assays |
| Morin | HPV-16 E6/Caspase 8 | In vitro | - | Biochemical assays |
| Quercetin | HPV-16 E6/Caspase 8 | In vitro | - | Biochemical assays |
| 30-hydroxygambogic acid (GA-OH) | HPV E6 | HPV+ HNSCC cell lines | - | AlphaScreen™ |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation, while IC50 is the half-maximal inhibitory concentration. Direct comparison of these values should be done with caution as experimental conditions may vary between studies.
Experimental Validation of this compound Specificity
The specificity of an E6 inhibitor is determined by its ability to selectively act on HPV-16 E6-positive cells with minimal effect on HPV-negative cells or cells infected with other HPV types. The primary validation of this compound was performed using cell viability and apoptosis assays.[1]
Signaling Pathway of HPV-16 E6 and Point of Intervention
The E6 oncoprotein primarily promotes tumorigenesis by mediating the degradation of the p53 tumor suppressor protein. This process involves the formation of a trimeric complex with the cellular E3 ubiquitin ligase E6AP. Small molecule inhibitors like this compound are designed to disrupt this interaction.
Caption: HPV-16 E6 mediated p53 degradation pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments used to validate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed HPV-16 positive (SiHa, CaSki) and HPV-negative control cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: A simplified workflow of the MTT assay for cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
Caption: Gating strategy for apoptosis analysis using Annexin V and PI staining.
Cross-Reactivity and Specificity Considerations
A critical aspect of validating any HPV inhibitor is to assess its cross-reactivity against other high-risk HPV types. The E6 proteins of different HPV types share some sequence homology, which could lead to off-target effects. As of the latest available data, specific cross-reactivity studies for this compound against a panel of different HPV E6 proteins have not been published.
Future studies should include assays to determine the inhibitory activity of this compound against E6 from other high-risk HPV types (e.g., HPV-18, -31, -45) and low-risk types. This will be crucial in defining its therapeutic window and potential for broad-spectrum anti-HPV activity or its specificity for HPV-16.
Conclusion
This compound demonstrates potent inhibitory activity against HPV-16 positive cervical cancer cell lines. The provided data and protocols offer a framework for researchers to further validate its specificity and compare its performance against other inhibitors. Future head-to-head comparisons and comprehensive cross-reactivity profiling will be essential to fully elucidate the therapeutic potential of this compound in the treatment of HPV-16-associated malignancies.
References
E6-272 vs. Cisplatin in Cervical Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational HPV E6 oncoprotein inhibitor, E6-272, and the established chemotherapeutic agent, cisplatin (B142131), on cervical cancer cell lines. The following sections present available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways to offer an objective assessment of their respective in vitro anti-cancer activities.
I. Performance Data
The following tables summarize the quantitative data on the effects of this compound and cisplatin on various cervical cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Cell Viability (Inhibition of Growth)
| Compound | Cell Line | Assay | Metric | Value | Citation |
| This compound | SiHa | MTT | GI₅₀ | 32.56 nM | [1] |
| This compound | CaSki | MTT | GI₅₀ | 62.09 nM | [1] |
| Cisplatin | HeLa | Various | IC₅₀ | Wide range reported (e.g., 7.33 nM - 23.3 µM) | |
| Cisplatin | SiHa | Various | IC₅₀ | Wide range reported (e.g., 0.9 µM - 12.7 µM) | |
| Cisplatin | CaSki | Various | IC₅₀ | Wide range reported (e.g., 0.06 µM - 3.73 µM) |
Table 2: Apoptosis Induction
| Compound/Intervention | Cell Line | Assay | Effect | Quantitative Data | Citation |
| This compound | SiHa, CaSki | Flow Cytometry | Induces early and late phase apoptosis | Specific percentages not available in the searched literature | [1] |
| E6 siRNA | CaSki | Flow Cytometry (Annexin V/PI) | Increased apoptosis rate | From 0.31% (control) to 33.48% | [2][3] |
| Cisplatin | SiHa | Flow Cytometry (Annexin V/PI) | Induces apoptosis | Data varies depending on concentration and co-treatment | |
| Cisplatin | HeLa | Flow Cytometry (Annexin V/PI) | Induces apoptosis | Data varies depending on concentration and co-treatment |
II. Mechanism of Action and Signaling Pathways
This compound: Targeting the HPV E6 Oncoprotein
This compound is a small molecule inhibitor designed to target the E6 oncoprotein of high-risk human papillomavirus (HPV), a primary driver of cervical cancer. The E6 oncoprotein promotes cancer development primarily by mediating the degradation of the tumor suppressor protein p53. By inhibiting the E6-p53 interaction, this compound is expected to restore p53 function, leading to cell cycle arrest and apoptosis in HPV-positive cervical cancer cells.[4]
Caption: this compound inhibits the HPV E6 oncoprotein, restoring p53 function.
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based chemotherapeutic agent that exerts its anti-cancer effects primarily by inducing DNA damage. It forms intra- and inter-strand cross-links in DNA, which disrupts DNA replication and transcription. This damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis if the damage is irreparable. The activation of the p53 pathway is a crucial component of the cellular response to cisplatin-induced DNA damage.
Caption: Cisplatin induces DNA damage, leading to apoptosis.
III. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cervical cancer cells (e.g., SiHa, CaSki, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture cervical cancer cells and treat with the desired concentrations of this compound or cisplatin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Caption: Workflow for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[6]
-
Incubation: Incubate the cells with the staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
IV. Summary and Conclusion
This guide provides a comparative overview of this compound and cisplatin based on available in vitro data in cervical cancer cell lines.
-
This compound demonstrates potent, nanomolar-range inhibition of cell proliferation in HPV-positive cervical cancer cell lines. Its targeted mechanism of action, aimed at restoring the p53 tumor suppressor pathway by inhibiting the HPV E6 oncoprotein, represents a promising therapeutic strategy.
-
Cisplatin is a long-established chemotherapeutic agent with broad cytotoxic effects stemming from its ability to induce DNA damage. Its efficacy is well-documented, though it is associated with significant side effects and the development of resistance.
Key Differences and Future Directions:
The primary distinction between these two compounds lies in their mechanism of action. This compound offers a targeted approach specific to HPV-positive cancers, which could potentially lead to a more favorable side-effect profile compared to the non-specific DNA-damaging effects of cisplatin.
Further research, particularly head-to-head comparative studies under identical experimental conditions, is necessary to definitively assess the relative potency and therapeutic potential of this compound against cisplatin. Quantitative analysis of apoptosis and cell cycle effects induced by this compound will be crucial in further elucidating its anti-cancer profile. The development of E6 inhibitors like this compound represents a significant step towards personalized medicine for HPV-driven malignancies.
References
- 1. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells [journal.waocp.org]
- 4. What are E6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of E6-272 and Other Apoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel apoptosis inducer E6-272 with established alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in apoptosis research and therapeutic development.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The targeted induction of apoptosis in cancer cells is a cornerstone of many therapeutic strategies. This guide focuses on a comparative analysis of this compound, a novel inhibitor of the human papillomavirus (HPV) E6 oncoprotein, and other well-characterized apoptosis inducers: Staurosporine (B1682477), TRAIL, Etoposide, and Navitoclax (ABT-263).
This compound represents a targeted approach to inducing apoptosis specifically in HPV-positive cancer cells. By inhibiting the E6 oncoprotein, this compound aims to restore the function of tumor suppressor proteins, such as p53, thereby reactivating the cell's natural apoptotic machinery.[1][2][3][4][5] This contrasts with other inducers that trigger apoptosis through broader mechanisms, such as general kinase inhibition, activation of death receptors, DNA damage, or inhibition of anti-apoptotic proteins.
Comparative Data on Apoptosis Inducers
The efficacy of apoptosis inducers is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) in various cancer cell lines. The following table summarizes available data for this compound and its comparators, with a focus on HPV-positive cervical cancer cell lines (SiHa and CaSki) where data for this compound is available.
| Inducer | Mechanism of Action | Cell Line | IC50 / GI50 | Reference |
| This compound | HPV16 E6 Oncoprotein Inhibitor | SiHa | 32.56 nM (GI50) | |
| CaSki | 62.09 nM (GI50) | |||
| Staurosporine | Broad-spectrum Protein Kinase Inhibitor | KB (HPV-positive oral cancer) | ~100 nM (IC50) | [6] |
| MGC803 (Gastric Cancer) | 54 ng/mL (~116 nM) at 24h (IC50) | [7] | ||
| SGC7901 (Gastric Cancer) | 61 ng/mL (~131 nM) at 24h (IC50) | [7] | ||
| TRAIL | Death Receptor (DR4/DR5) Agonist | CaSki | 147.31 ng/mL (IC50) | [8] |
| SiHa | 2.31 µg/mL (IC50) | [8] | ||
| Etoposide | Topoisomerase II Inhibitor | HeLa (HPV18-positive) | 167.3 µM at 24h, 52.7 µM at 48h (IC50) | [9] |
| A549 (Lung Cancer) | 139.54 µM (IC50) | [9] | ||
| BGC-823 (Gastric Cancer) | 43.74 µM (IC50) | [9] | ||
| Navitoclax (ABT-263) | Bcl-2/Bcl-xL/Bcl-w Inhibitor | SiHa | 11.13 ± 0.48 µM (IC50) | [10] |
| CaSki | 3.4 ± 0.13 µM (IC50) | [10] | ||
| H1048 (Small Cell Lung Cancer) | 0.06 µM (IC50) | [11] |
Signaling Pathways and Mechanisms of Action
The induction of apoptosis is a complex process involving distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the pathways activated by this compound and the comparator compounds.
This compound: Restoring Apoptosis in HPV-Positive Cells
Caption: this compound inhibits the HPV E6 oncoprotein, preventing the E6-E6AP mediated degradation of p53 and restoring its pro-apoptotic function.
Staurosporine: Broad Kinase Inhibition Leading to Apoptosis
Caption: Staurosporine, a broad-spectrum kinase inhibitor, induces apoptosis primarily through the intrinsic mitochondrial pathway.
TRAIL: Extrinsic Apoptosis Pathway Activation
Caption: TRAIL induces apoptosis by binding to death receptors DR4/DR5, leading to the formation of the DISC and activation of the extrinsic caspase cascade.
Etoposide: DNA Damage-Induced Apoptosis
Caption: Etoposide inhibits topoisomerase II, causing DNA damage that activates p53 and the intrinsic apoptotic pathway.
Navitoclax (ABT-263): Targeting Anti-Apoptotic Proteins
Caption: Navitoclax (ABT-263) inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax/Bak and the intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of apoptosis inducers.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the apoptosis inducer for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the apoptosis inducer for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the apoptosis inducer and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound presents a promising, targeted approach for inducing apoptosis in HPV-positive cancers. Its high potency in the nanomolar range in HPV-positive cell lines suggests a significant therapeutic window. In contrast, other apoptosis inducers like Staurosporine, Etoposide, and Navitoclax act through more generalized mechanisms. While effective in various cancer types, they may lack the specificity of this compound for HPV-driven malignancies. TRAIL also offers a targeted approach through death receptors, but its efficacy can be variable depending on receptor expression and the presence of decoy receptors.
The choice of an apoptosis inducer for research or therapeutic development will depend on the specific context, including the cancer type, its genetic background (such as HPV status), and the desired mechanism of action. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering both the potency and the pathway of apoptosis induction. Further research into the detailed molecular interactions of this compound and its in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
- 1. Regulation of apoptosis by the papillomavirus E6 oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human papillomavirus oncoproteins and apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do or Die: HPV E5, E6 and E7 in Cell Death Evasion [mdpi.com]
- 4. What are HPV E6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor A-1210477 on cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of E6-272: A Comparative Guide with CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of E6-272, a potent inhibitor of the Human Papillomavirus (HPV) E6 oncoprotein. We will explore the use of this compound as a chemical probe to validate E6 as a therapeutic target and compare its performance with the genetic approach of CRISPR/Cas9-mediated gene editing. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and CRISPR/Cas9 in HPV-Positive Cancers
High-risk HPV infection is a primary cause of cervical cancer, with the viral oncoprotein E6 playing a crucial role in tumorigenesis. E6 promotes the degradation of the tumor suppressor protein p53, leading to uncontrolled cell proliferation and evasion of apoptosis.[1][2] Therapeutic strategies targeting E6 are therefore of significant interest.
This compound is a novel small molecule inhibitor of HPV16 E6 that has demonstrated potent anti-proliferative and pro-apoptotic effects in HPV16-positive cervical cancer cell lines.[3] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with the E6 oncoprotein is a critical step in its development as a therapeutic agent.
CRISPR/Cas9 technology offers a powerful genetic tool to validate drug targets by directly knocking out the gene of interest.[2] By comparing the phenotypic effects of this compound treatment with the effects of CRISPR/Cas9-mediated E6 knockout, researchers can gain a high degree of confidence in the on-target activity of the compound.
Performance Comparison: this compound vs. CRISPR/Cas9-mediated E6 Knockout
This section compares the functional outcomes of inhibiting E6 using the small molecule this compound versus genetic knockout using CRISPR/Cas9. The data presented is based on published findings for this compound and typical results from CRISPR-mediated E6 targeting in HPV-positive cervical cancer cell lines (SiHa and CaSki).
Table 1: Anti-Proliferative Effects of E6 Inhibition
| Treatment | Cell Line | GI50 (Growth Inhibition 50%) | Methodology | Reference |
| This compound | SiHa | 32.56 nM | MTT Assay | [3] |
| This compound | CaSki | 62.09 nM | MTT Assay | [3] |
| CRISPR/Cas9 (sgRNA targeting E6) | SiHa | N/A (Significant reduction in cell proliferation) | Cell Viability Assay | [1] |
| CRISPR/Cas9 (sgRNA targeting E6) | CaSki | N/A (Significant reduction in cell proliferation) | Cell Viability Assay | [1] |
Table 2: Induction of Apoptosis by E6 Inhibition
| Treatment | Cell Line | Observation | Methodology | Reference |
| This compound | SiHa | Induction of early and late-phase apoptosis | Flow Cytometry (Annexin V/PI staining) | [3] |
| This compound | CaSki | Induction of early and late-phase apoptosis | Flow Cytometry (Annexin V/PI staining) | [3] |
| CRISPR/Cas9 (sgRNA targeting E6) | SiHa | Increased apoptosis | Flow Cytometry (Annexin V/PI staining) | [1] |
| CRISPR/Cas9 (sgRNA targeting E6) | CaSki | Increased apoptosis | Flow Cytometry (Annexin V/PI staining) | [1] |
Table 3: Molecular On-Target Effects of E6 Inhibition
| Treatment | Cell Line | Effect on E6 Protein | Effect on p53 Protein | Methodology | Reference |
| This compound | SiHa | Reduced HPV16-E6-positive population | Increased p53-positive population | Flow Cytometry | [3] |
| This compound | CaSki | Reduced HPV16-E6-positive population | Increased p53-positive population | Flow Cytometry | [3] |
| CRISPR/Cas9 (sgRNA targeting E6) | HeLa, HCS-2, SKG-I | Reduced E6 expression | Increased p53 expression | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
CRISPR/Cas9 On-Target Validation
1. T7 Endonuclease I (T7E1) Assay
This assay is used to detect insertions and deletions (indels) at the target genomic locus resulting from CRISPR/Cas9 editing.
-
Genomic DNA Extraction: Isolate genomic DNA from both control and CRISPR-edited cells.
-
PCR Amplification: Amplify a 400-1000 bp region flanking the CRISPR target site using high-fidelity polymerase.
-
Heteroduplex Formation: Denature the PCR products at 95°C for 5 minutes, then re-anneal by gradually cooling the temperature to allow the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C. T7E1 will cleave the mismatched DNA in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments indicates successful genome editing.
2. Sanger Sequencing with TIDE Analysis
This method provides a quantitative assessment of the frequency and nature of indels in a population of edited cells.[4][5]
-
PCR Amplification: Amplify the target region from genomic DNA of both unedited and edited cell populations.
-
Sanger Sequencing: Sequence the purified PCR products using a forward or reverse primer.
-
TIDE Analysis: Upload the Sanger sequencing trace files (.ab1) from both the control and edited samples to the TIDE (Tracking of Indels by Decomposition) web tool. The tool will analyze the sequence traces to quantify the editing efficiency and the spectrum of indels.
Functional Assays for On-Target Validation
1. Western Blot for E6 and p53 Expression
This technique is used to measure changes in protein levels following E6 inhibition.
-
Cell Lysis: Lyse cells treated with this compound or CRISPR/Cas9 targeting E6, along with appropriate controls, in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for HPV E6 and p53. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
2. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
HPV E6 Signaling Pathway
The following diagram illustrates the central role of the HPV E6 oncoprotein in promoting cancer by targeting the p53 tumor suppressor.
References
- 1. CRISPR/Cas9-mediated cervical cancer treatment targeting human papillomavirus E6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-mediated cervical cancer treatment targeting human papillomavirus E6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human papillomavirus-16 E6-positive cervical cancer attenuated by potent 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide second-generation analogs with improved binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E6-272 Cross-Reactivity with Viral Oncoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Human Papillomavirus (HPV) 16 E6 inhibitor, E6-272, focusing on its known activity and the critical aspect of cross-reactivity with other viral oncoproteins. As the development of targeted antiviral therapies progresses, understanding the specificity of an inhibitor is paramount to predicting its efficacy and potential off-target effects.
This compound: A Potent Inhibitor of HPV16-E6
This compound has been identified as a promising second-generation small molecule inhibitor of the HPV16-E6 oncoprotein.[1] The E6 oncoprotein is a key driver of HPV-mediated carcinogenesis, primarily through its interaction with the tumor suppressor protein p53, leading to its degradation.[2][3][4] By inhibiting E6, compounds like this compound aim to restore p53 function and induce apoptosis in cancer cells.[1][3]
Quantitative Performance Data for this compound
The inhibitory activity of this compound has been quantified in HPV16-positive cervical cancer cell lines. The available data is summarized in the table below.
| Target Oncoprotein | Cell Line | Assay Type | Metric | Value | Reference |
| HPV16-E6 | SiHa | Cell Proliferation | GI₅₀ | 32.56 nM | [1] |
| HPV16-E6 | CaSki | Cell Proliferation | GI₅₀ | 62.09 nM | [1] |
GI₅₀ (Growth Inhibition 50): The concentration of a drug that is required to inhibit the growth of a cell population by 50%.
Cross-Reactivity Profile of this compound
A critical aspect of drug development is the assessment of a compound's specificity. An ideal inhibitor would potently target the intended viral oncoprotein with minimal to no activity against other viral or host proteins, thereby reducing the likelihood of off-target effects and toxicity.
To date, publicly available research on this compound has focused on its efficacy against its primary target, HPV16-E6.[1] There is currently no published experimental data on the cross-reactivity of this compound with oncoproteins from other viruses, such as other high-risk HPV types (e.g., HPV18), Epstein-Barr virus (EBV), Hepatitis B virus (HBV), or Hepatitis C virus (HCV).
| Potential Cross-Reactive Oncoprotein | Virus | Reported this compound Activity |
| HPV18 E6 | Human Papillomavirus 18 | Data Not Available |
| EBNA1 (Epstein-Barr Nuclear Antigen 1) | Epstein-Barr Virus | Data Not Available |
| LMP1 (Latent Membrane Protein 1) | Epstein-Barr Virus | Data Not Available |
| HBx (Hepatitis B virus X protein) | Hepatitis B Virus | Data Not Available |
| Tax (Trans-activator X) | Human T-lymphotropic virus 1 | Data Not Available |
| NS3/4A Protease | Hepatitis C Virus | Data Not Available |
| NS5A | Hepatitis C Virus | Data Not Available |
| Large T antigen | Simian Virus 40 | Data Not Available |
The absence of such data represents a significant knowledge gap and underscores the need for further investigation to fully characterize the selectivity profile of this compound.
Visualizing the Mechanism and Specificity of this compound
The following diagrams illustrate the targeted mechanism of this compound and the conceptual difference between inhibitor specificity and cross-reactivity.
References
- 1. Human papillomavirus-16 E6-positive cervical cancer attenuated by potent 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide second-generation analogs with improved binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasomal Degradation of p53 by Human Papillomavirus E6 Oncoprotein Relies on the Structural Integrity of p53 Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are E6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPV E6 inhibitors and how do they work? [synapse.patsnap.com]
E6-272 Demonstrates Enhanced Binding Affinity and Potent Anti-Proliferative Activity Against HPV16-E6 Positive Cervical Cancer Cells
A comparative analysis of the second-generation acetamide (B32628) analog, E6-272, reveals superior binding properties to the oncogenic HPV16-E6 protein and significant growth inhibition in cervical cancer cell lines when compared to its parent compound, E6-855, and other analogs. These findings, supported by computational modeling and cellular assays, underscore the potential of this compound as a promising candidate for targeted therapies against human papillomavirus (HPV)-associated cancers.
Researchers have identified this compound, a 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide analog, as a potent inhibitor of the HPV16-E6 oncoprotein. Structural modifications to the piperidinyl group of the lead compound, E6-855, have resulted in enhanced binding affinities for HPV16-E6, with this compound exhibiting the most favorable binding properties based on computational analyses.[1] Molecular dynamics simulations have further corroborated these findings, confirming the stable and robust binding of this compound to its target.[1]
Quantitative Analysis of Cellular Efficacy
While direct comparative experimental binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for this compound and its analogs are not extensively available in the public domain, the superior efficacy of this compound has been demonstrated through cellular proliferation assays. The compound has shown significant growth inhibition (GI50) in HPV16-positive cervical cancer cell lines.
| Compound | Cell Line | GI50 (nM) |
| This compound | SiHa | 32.56 |
| This compound | CaSki | 62.09 |
Table 1: Growth inhibition (GI50) values of this compound in HPV16-positive cervical cancer cell lines. Data sourced from computational and cell proliferation analyses.[1]
Experimental Protocols
The evaluation of this compound and its analogs involved both computational and in vitro experimental approaches to determine binding affinity and cellular activity.
Computational Analysis
Protein-Ligand Docking, Gibbs Binding Free Energy Estimation, and Molecular Dynamics Simulations: Computational studies were employed to predict and compare the binding affinities of this compound and its analogs to the HPV16-E6 protein. These methods involved:
-
Protein-Ligand Docking: Predicting the preferred orientation of the compounds when bound to the E6 protein to form a stable complex.
-
Gibbs Binding Free Energy Estimation: Calculating the change in Gibbs free energy upon binding to estimate the binding affinity.
-
Molecular Dynamics Simulations: Simulating the movement of the protein-ligand complex over time to assess its stability and confirm the binding mode.[1]
These computational analyses revealed that modifications at the piperidinyl group of E6-855 led to enhanced binding affinities, with this compound showing superior properties.[1]
Cellular Proliferation Assay (MTT Assay)
MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay was used to assess the metabolic activity of cells as an indicator of cell viability and proliferation. The protocol generally involves:
-
Seeding HPV16-infected SiHa and CaSki cells in 96-well plates and allowing them to adhere.
-
Treating the cells with various concentrations of this compound or its analogs for a specified period.
-
Adding MTT solution to each well, which is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Dissolving the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measuring the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculating the GI50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[1]
HPV16-E6 Signaling and Inhibition Workflow
The HPV16-E6 oncoprotein plays a crucial role in cervical carcinogenesis by promoting the degradation of the tumor suppressor protein p53. E6 forms a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP), which then targets p53 for ubiquitination and subsequent proteasomal degradation. This abrogation of p53 function allows for uncontrolled cell proliferation. Inhibitors like this compound are designed to disrupt the E6-E6AP interaction or the binding of E6 to p53, thereby restoring p53 levels and inducing apoptosis in cancer cells.
Figure 1: Simplified workflow of HPV16-E6 mediated p53 degradation and its inhibition by this compound.
References
Unlocking New Avenues in HPV-Related Cancer Therapy: A Comparative Guide to E6 Oncoprotein Inhibitors
For Immediate Release
A promising new agent, E6-272, has demonstrated significant potential in the targeted therapy of Human Papillomavirus (HPV)-related cancers. Validated through extensive molecular docking studies and corroborated by in vitro experimental data, this compound shows superior efficacy in inhibiting the HPV E6 oncoprotein, a key driver of oncogenesis in HPV-positive cervical and other cancers. This guide provides a comprehensive comparison of this compound with other notable E6 inhibitors, detailing their binding mechanisms and presenting supporting experimental evidence for researchers, scientists, and drug development professionals.
The high-risk HPV E6 oncoprotein promotes cancer development primarily by forming a complex with the cellular E3 ubiquitin ligase E6-Associated Protein (E6AP). This complex then targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation. The degradation of p53 abrogates cell cycle control and apoptosis, leading to uncontrolled cell proliferation and tumor growth. Consequently, inhibiting the E6-E6AP interaction to restore p53 function is a primary strategy in the development of therapeutics for HPV-induced malignancies.
Molecular docking has been an invaluable computational tool in identifying and optimizing small molecule inhibitors that can disrupt this critical protein-protein interaction. This guide delves into the molecular docking validation of this compound's mechanism and compares its performance with a range of other compounds that have been investigated for their potential to inhibit the HPV E6 oncoprotein.
Comparative Analysis of HPV E6 Inhibitors
The following table summarizes the binding affinities of various small molecule inhibitors against the HPV-16 E6 oncoprotein as determined by molecular docking studies. A more negative binding energy indicates a stronger and more favorable interaction between the inhibitor and the E6 protein.
| Compound Name | Binding Affinity/Energy (kcal/mol) | Reference Compound (if applicable) | Key Findings |
| This compound | Superior to E6-855 | E6-855 | A second-generation analog with enhanced binding properties. Molecular dynamics simulations confirmed stable binding to HPV-16 E6. |
| Daphnoretin | -8.3 | - | A natural compound derived from Wikstroemia indica that demonstrates strong binding to the E6 protein, forming five hydrogen bonds with key residues.[1] |
| F0679-0355 | -10.4 | - | Identified through virtual screening, this compound shows a very high binding affinity for the HPV-16 E6 oncoprotein.[2] |
| Hypericin | -18.76 (MM/GBSA) | Paclitaxel | A natural compound that exhibits potent binding to multiple sites on the HPV E6 protein, including the E6AP and p53 binding sites. The binding free energy was calculated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[3] |
| Anabsinthin | -14.40 (MM/GBSA) | Paclitaxel | Another promising natural compound that demonstrates stable and effective binding to the HPV E6 oncoprotein at its various interaction sites. The binding free energy was calculated using MM/GBSA.[3] |
| Apigenin | -6.9 | - | A natural flavonoid that shows significant binding affinity to the HPV-16 E6 oncoprotein, suggesting its potential to interfere with E6-mediated p53 degradation.[4][5] |
| Luteolin | -6.6 | - | Similar to Apigenin, this natural flavonoid demonstrates a strong potential to bind to the HPV-16 E6 oncoprotein.[4][5] It has been shown to disrupt the E6/E6AP interaction and increase p53 levels in HPV-positive cell lines.[6] |
| Galangin | Not specified in abstracts | - | Identified as a promising inhibitor of the E6 oncogene through virtual screening and molecular docking studies.[7][8][9][10] |
| Jaceosidin | -7.1 | - | A natural inhibitor of the E6 oncogene that has been reported to bind to the p53 binding site on E6. |
| Withaferin A (WA) | -7.58 | - | A natural compound that interacts with the E6 protein with a low binding energy, forming hydrogen bonds with key residues.[11] |
In Vitro Experimental Data
The therapeutic potential of this compound has been further validated by in vitro studies on HPV-positive cervical cancer cell lines. The following table presents the 50% growth inhibition (GI50) values for this compound.
| Cell Line | HPV Type | GI50 of this compound (nM) | Key Findings |
| SiHa | HPV-16 | 355.70 | C-71980262, a novel lead molecule, inhibited the proliferation of SiHa cells and reduced HPV-16 E6 levels while inducing apoptosis and increasing p53-positive populations.[12] |
| CaSki | HPV-16 | 505.90 | Similar to its effect on SiHa cells, C-71980262 effectively inhibited the growth of CaSki cells, demonstrating its potential as a therapeutic agent against HPV-16 positive cervical cancers.[12] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: HPV E6-p53 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Molecular Docking Studies.
Experimental Protocols
The following is a representative methodology for molecular docking studies aimed at identifying and evaluating inhibitors of the HPV E6 oncoprotein, based on commonly employed techniques.
1. Protein Preparation:
-
The three-dimensional crystal structure of the HPV-16 E6 oncoprotein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and any existing ligands are removed from the protein structure.
-
Polar hydrogen atoms and Gasteiger charges are added to the protein structure using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.
-
The protein structure is then energy minimized to relieve any steric clashes and to obtain a stable conformation.
2. Ligand Preparation:
-
The two-dimensional structures of the potential inhibitors, including this compound and other comparative compounds, are drawn using a chemical drawing tool like ChemDraw or obtained from chemical databases such as PubChem.
-
The 2D structures are converted to 3D structures.
-
The ligand structures are optimized by adding hydrogens, assigning appropriate ionization states at physiological pH, and performing energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished using software like Avogadro, LigPrep in the Schrödinger Suite, or Open Babel.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the E6 protein. The active site is typically identified as the binding pocket for E6AP, which is a crucial interaction for p53 degradation. The dimensions and center of the grid box are set to encompass all the key interacting residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide (Schrödinger). The prepared ligand is allowed to flexibly dock into the rigid protein active site. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The docking software calculates the binding affinity (in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. Visualization of the docked complex is performed using software like PyMOL or Maestro to inspect the binding interactions in detail.
4. Post-Docking Analysis (Optional but Recommended):
-
Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex, MD simulations can be performed. The docked complex is solvated in a water box with appropriate ions, and a simulation is run for a defined period (e.g., 100 ns). The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over time.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the complex from the MD simulation trajectory, providing a more accurate estimation of the binding affinity.
This guide highlights the significant progress being made in the development of targeted therapies for HPV-related cancers. The validation of this compound's mechanism through molecular docking and its potent in vitro activity underscore the power of computational methods in modern drug discovery and offer hope for more effective treatments for patients.
References
- 1. Computer aided screening of natural compounds targeting the E6 protein of HPV using molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Silico Molecular Modeling Studies to Identify Novel Potential Inhibitors of HPV E6 Protein [mdpi.com]
- 3. Targeting of HPV E6 at the binding sites to the host-cell E6AP, p53, and the endoplasmic reticulum-resident chaperone, GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Comparative Molecular Docking of Apigenin and Luteolin Versus Conventional Ligands for TP-53, pRb, APOBEC3H, and HPV-16 E6: Potential Clinical Applications in Preventing Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Based Identification and Characterization of Flavonoids That Disrupt Human Papillomavirus-16 E6 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating Molecular Interactions of Natural Inhibitors with HPV-16 E6 Oncoprotein through Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-71980262, a novel small molecule against human papilloma virus-16 E6 (HPV-16 E6) with anticancer potency against cervical cancer: A computational guided in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Innovation: A Procedural Guide to Handling E6-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling the novel compound E6-272. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. All personnel must treat this compound as a potentially hazardous substance and adhere to the following operational and disposal plans. This procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against potential exposure. A risk assessment should be conducted for all procedures involving this compound to determine the necessary level of protection.[1][2][3] The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| Protection Type | Recommended PPE | Key Considerations |
| Body Protection | Flame-resistant lab coat | Should be worn at all times in the laboratory.[4] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or goggles | Required for all work with this compound.[1][2] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[1][4] |
| Hand Protection | Double nitrile gloves or Silver Shield® gloves under disposable nitrile gloves | Provides protection against incidental chemical contact.[1] Gloves should be changed immediately if contaminated.[1] For chemicals of unknown toxicity, a flexible laminate glove (like Silver Shield®) under a pair of heavy-duty chemically resistant outer gloves is recommended.[4] |
| Respiratory Protection | N95 respirator or higher | Recommended when working with powders or when aerosolization is possible. All work with this compound should ideally be conducted in a certified chemical fume hood.[2] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Pre-Experiment Planning & Hazard Assessment:
-
Before any work begins, a thorough hazard assessment must be conducted.[3][5]
-
Review all available information on this compound and similar compounds to anticipate potential hazards.[2]
-
Develop a detailed experimental plan that minimizes the quantity of this compound used.
-
Ensure all necessary PPE and safety equipment (e.g., spill kits, emergency eyewash stations) are readily available.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container clearly with the compound name, date received, and any known hazards.[2][6]
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
The storage container should be placed in secondary containment to prevent spills.[2]
3. Handling and Use:
-
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated labware for handling this compound.
-
Avoid skin contact and inhalation of dust or aerosols.
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
If you have been trained and it is safe to do so, clean up the spill using an appropriate spill kit.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station and seek medical attention.[2]
Disposal Plan for this compound Waste
Proper disposal of novel compounds is critical for laboratory safety and environmental protection.[7]
1. Waste Characterization and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[7][8]
-
Do not mix this compound waste with other waste streams.[7]
-
Segregate solid and liquid waste into separate, clearly labeled containers.[7]
2. Container Management:
-
Use waste containers that are compatible with this compound.
-
Ensure waste containers are properly sealed and stored in a designated satellite accumulation area with secondary containment.[7]
3. Labeling and Documentation:
-
Label all waste containers with "Hazardous Waste," the name of the compound (this compound), and the approximate concentration and quantity.[6][7]
-
Maintain a log of all this compound waste generated.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.[7]
-
Provide the EHS office with all available information about the compound.
Visualizing Safe Handling and Decision Making
The following diagrams illustrate the logical workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Handling this compound
Caption: PPE Selection Decision Tree for this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. twu.edu [twu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. unomaha.edu [unomaha.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
